1-Bromo-11-fluoroundecane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-11-fluoroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrF/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFLARUCPXGAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCF)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196799 | |
| Record name | Undecane, 1-bromo-11-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463-33-2 | |
| Record name | Undecane, 1-bromo-11-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecane, 1-bromo-11-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 1-Bromo-11-fluoroundecane?
An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-11-fluoroundecane
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound (CAS No. 463-33-2). As a heterobifunctional long-chain haloalkane, this molecule serves as a pivotal building block in organic synthesis, particularly in the fields of materials science and drug development. Its unique structure, featuring a reactive bromide at one terminus and a stable fluoride at the other, allows for selective chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical behavior.
Introduction and Strategic Importance
This compound is a specialized linear aliphatic compound featuring two different halogen atoms at its terminal positions. The strategic value of this molecule lies in the orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more labile and susceptible to nucleophilic substitution, making the bromine atom an excellent leaving group.[1][2] Conversely, the C-F bond is one of the strongest single bonds in organic chemistry, rendering the fluorine atom relatively inert under typical nucleophilic substitution conditions.
This disparity in reactivity allows this compound to function as a versatile linker, enabling the sequential introduction of different functionalities at opposite ends of its eleven-carbon chain. In pharmaceutical research, the incorporation of a fluorinated alkyl chain can significantly enhance critical drug properties such as metabolic stability, bioavailability, and receptor binding affinity.[3][4] Therefore, a deep understanding of its chemical properties is paramount for its effective utilization in the synthesis of novel active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[4]
Physicochemical Properties
The physical characteristics of this compound are dictated by its long alkyl chain and the presence of the two terminal halogens. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| CAS Number | 463-33-2 | [5][] |
| Molecular Formula | C₁₁H₂₂BrF | [5] |
| Molecular Weight | 253.195 g/mol | [5] |
| Boiling Point | 284 °C at 760 mmHg | [5] |
| Density | 1.106 g/cm³ | [5] |
| Flash Point | 129.2 °C | [5] |
| Refractive Index (n²⁰/D) | 1.445 | [5] |
| Vapor Pressure | 0.00524 mmHg at 25 °C | [5] |
| LogP | 4.86170 | [5] |
| Solubility | Insoluble in water, soluble in organic solvents like ether and benzene. | [7][8][9] |
Synthesis and Strategic Pathway
Proposed Synthetic Workflow
The conversion of 11-fluoroundecan-1-ol to this compound is most effectively achieved via an Appel reaction or a similar bromination protocol that is mild and selective for primary alcohols.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Appel Reaction
Rationale: The Appel reaction is selected for its mild conditions, which are crucial to avoid any potential side reactions involving the terminal fluorine atom. It proceeds with high efficiency for converting primary alcohols to the corresponding alkyl bromides.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (PPh₃, 1.2 equivalents) and dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 equivalents) to the solution portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a pale yellow ylide complex forms.
-
Substrate Introduction: Dissolve 11-fluoroundecan-1-ol (1.0 equivalent) in a minimal amount of dry dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching & Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the polar C-Br bond.[10] The significant difference in electronegativity between carbon (2.55) and bromine (2.96) creates a dipole, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The primary reaction pathway for this molecule is nucleophilic substitution (Sₙ2), where the bromide ion serves as an effective leaving group. This is because bromide is a relatively large, polarizable ion and the conjugate base of a strong acid (HBr), making it stable upon departure.
Causality: Fluoride, in contrast, is a poor leaving group because it is a small, highly electronegative ion and the conjugate base of a weak acid (HF). Therefore, nucleophiles will selectively displace the bromide ion, leaving the C-F bond intact. This selective reactivity is the cornerstone of its utility as a synthetic intermediate.[1]
Caption: Standard analytical workflow for compound characterization.
Applications in Drug Development and Research
The heterobifunctional nature of this compound makes it an invaluable tool for medicinal chemists and materials scientists.
-
Bifunctional Linkers: It can be used to connect two different molecular entities, such as a targeting moiety and a payload (e.g., a toxin or a fluorescent dye), separated by a long, flexible, and metabolically stable chain.
-
Fluorine Incorporation: It serves as a precursor for introducing the F-(CH₂)₁₁- moiety into a larger molecule. The strategic placement of fluorine can block sites of metabolism, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. [1][3]* PET Imaging: The bromo- functionality can be displaced by nucleophiles, including radioactive isotopes like ¹⁸F (via a two-step process), making it a potential precursor for synthesizing PET imaging agents. [1]
Safety, Handling, and Storage
Disclaimer: This information is inferred from related haloalkanes and a formal Material Safety Data Sheet (MSDS) for this compound was not available in the search results. [5]Always consult a certified MSDS before handling.
-
Hazards: Expected to be a skin, eye, and respiratory tract irritant. [11][12][13]May be harmful if swallowed or inhaled. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [13][15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [13][16]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. [17]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. [16]Do not allow the product to enter drains.
References
- Benchchem. 1-Bromo-1,1-difluoropropan-2-one|CAS 421-37-4.
- Chemsrc. This compound | CAS#:463-33-2.
- CDH Fine Chemical. 1-BROMO HEXANE FOR SYNTHESIS.
- Santa Cruz Biotechnology. 1-Bromoheptadecafluorooctane.
- Applications of 1-Bromo-5-Fluoropentane in Pharmaceutical Research and Synthesis.
- BOC Sciences. CAS 463-33-2 this compound.
- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
- CDH Fine Chemical. 1-Bromo Octane CAS No 111-83-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. 11-BROMO-1-UNDECENE | 7766-50-9.
- National Institutes of Health. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem.
- ResearchGate. Bromination of 1,1-diarylethylenes with bromoethane | Request PDF.
- National Institutes of Health. 1-Bromo-11-iodoundecane | C11H22BrI | CID 549994 - PubChem.
- Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep.
- National Institutes of Health. 11-Bromo-1-undecanol | C11H23BrO | CID 74163 - PubChem.
- Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes.
- Chemos GmbH&Co.KG. Safety Data Sheet: 11-Bromo-1-undecene.
- Vedantu. Physical Properties of Haloalkanes: Key Points & Examples.
- ChemicalBook. 11-Bromo-1-undecanol(1611-56-9) 1H NMR spectrum.
- National Institute of Standards and Technology. Decane, 1-bromo- - the NIST WebBook.
- Chemistry Student. Physical Properties of Haloalkanes and Haloarenes.
- 11-Bromo-1-undecene | C11H21Br | MD Topology | NMR | X-Ray.
- BYJU'S. Physical Properties of Haloalkanes.
- Fisher Scientific. SAFETY DATA SHEET.
- infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br.
- Chemguide. an introduction to halogenoalkanes (haloalkanes).
- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.
- Benchchem. An In-depth Technical Guide to the Spectral Analysis of 11-Bromo-1-undecene.
- The Essential Role of 1-Bromo-8-fluorooctane in Chemical Synthesis.
- National Institute of Standards and Technology. Octane, 1-bromo- - the NIST WebBook.
- Filo. spectra of nmr 1 bromo 1 fluoroethane.
- Carl ROTH. Safety Data Sheet: 1-Bromobutane.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:463-33-2 | Chemsrc [chemsrc.com]
- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. byjus.com [byjus.com]
- 11. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 11-Bromo-1-undecanol | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemos.de [chemos.de]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]
An In-depth Technical Guide to 1-Bromo-11-fluoroundecane: A Versatile Bifunctional Building Block
This guide provides a comprehensive technical overview of 1-bromo-11-fluoroundecane, a key bifunctional molecule for advanced chemical synthesis. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a laboratory setting.
Core Molecular Profile
This compound is a linear, bifunctional undecane chain, possessing a terminal bromine atom at one end and a terminal fluorine atom at the other. This unique arrangement makes it a valuable synthetic intermediate, allowing for selective chemical modifications at either end of the eleven-carbon spacer.
CAS Number: 463-33-2[][2]
Molecular Structure:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
11-fluoroundecan-1-ol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Distilled water
-
Diethyl ether (or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask, reflux condenser, separatory funnel, ice bath
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Preparation: In the round-bottom flask, dissolve sodium bromide in distilled water with stirring.
-
Addition of Alcohol: Add 11-fluoroundecan-1-ol to the stirred sodium bromide solution.
-
Acid Addition (Caution: Exothermic): Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid dropwise to the mixture. The addition should be controlled to prevent excessive heat generation.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product into diethyl ether. The organic layer will contain the this compound.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.
Chemical Reactivity and Applications
The synthetic utility of this compound stems directly from the differential reactivity of its two terminal halogen atoms.
The Principle of Orthogonal Reactivity
The carbon-bromine (C-Br) bond is significantly weaker and more susceptible to nucleophilic substitution and organometallic reactions (e.g., Grignard reagent formation) than the robust carbon-fluorine (C-F) bond. [3][4]The C-F bond is the strongest single bond to carbon, rendering it largely unreactive under conditions that readily cleave the C-Br bond. [3][5]This "orthogonal" reactivity allows for the C-Br end to be selectively functionalized while the C-F terminus remains protected, and vice-versa if more forcing conditions are applied.
Caption: Differential reactivity of C-Br and C-F bonds.
Applications in Drug Discovery and Medicinal Chemistry
The structure of this compound makes it an ideal linker or spacer molecule in the synthesis of complex pharmaceutical agents. [6][7]
-
PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), long alkyl chains are often required to bridge a protein-of-interest ligand and an E3 ligase ligand. The undecane chain of this molecule provides a flexible and lengthy spacer. The bromo-terminus can be used to alkylate a nucleophilic site on one of the ligands, while the fluoro-terminus can either be retained for its metabolic stability benefits or used in more advanced coupling reactions.
-
Modulation of Physicochemical Properties: The introduction of a fluorine atom can significantly alter a drug candidate's properties, including metabolic stability, lipophilicity, and binding affinity. [8]Using this compound allows for the strategic placement of a fluorine atom at a distal position within a molecule.
Precursor for PET Radiotracers
The stable fluorine atom can be replaced with the positron-emitting isotope, Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging. [9]While direct nucleophilic substitution on a fluoroalkane is challenging, this compound can be converted to a precursor with a better leaving group (e.g., tosylate, mesylate) at the 11-position. This allows for late-stage radiofluorination with [¹⁸F]fluoride, a critical strategy in PET tracer synthesis due to the short half-life of ¹⁸F (approximately 110 minutes). [10][11]Such tracers are invaluable for visualizing and quantifying physiological processes in vivo, aiding in drug development and clinical diagnostics.
Safety and Handling
As with all bromoalkanes, this compound should be handled with appropriate safety precautions. It is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [12][13]* Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [12][13]Eyewash stations and safety showers must be readily accessible.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [13]Keep the container tightly sealed.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. [14] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. [14] * Inhalation: Move the individual to fresh air.
-
In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its defining feature—the orthogonal reactivity of the terminal C-Br and C-F bonds—provides chemists with a powerful tool for the strategic construction of complex molecules. From its role as a flexible linker in novel therapeutics to its potential as a precursor for advanced medical imaging agents, a thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in research and development.
References
-
ResearchGate. Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. [Link]
-
ResearchGate. [(11)C]Fluoroform, a Breakthrough for Versatile Labeling of PET Radiotracer Trifluoromethyl Groups in High Molar Activity. [Link]
-
Filo. spectra of nmr 1 bromo 1 fluoroethane. [Link]
-
Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]
-
National Institutes of Health. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]
-
Chemsrc. This compound | CAS#:463-33-2. [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
MD Topology. 11-Bromo-1-undecene | C11H21Br. [Link]
-
Lawrence Berkeley National Laboratory. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. [Link]
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]
-
Crunch Chemistry. Explaining the reactivity of halogenoalkanes. [Link]
-
Stack Exchange. Bond Polarity vs bond length's effect on reactivity of haloalkanes. [Link]
-
National Institutes of Health. The Promise and Pitfalls of Positron Emission Tomography and Single-Photon Emission Computed Tomography Molecular Imaging–Guided Radiation Therapy. [Link]
-
Organic Chemistry Portal. 1,1-Dibromoalkane synthesis by bromination or substitution. [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]
-
ICL Group. Bromine Safety Handbook. [Link]
-
ResearchGate. An overview on PET radiochemistry: part 1 – covalent labels – 18 F, 11 C, and 13 N. [Link]
-
The Student Room. haloalkanes reactivity and boiling points. [Link]
-
Rutgers University. Standard Operating Procedure for Bromine. [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]
-
YouTube. Making a Bromoalkane (1-bromopentane). [Link]
Sources
- 2. This compound | CAS#:463-33-2 | Chemsrc [chemsrc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. China Intermediates 11-Bromo-1-undecanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. 11-bromo-1-undecene (7766-50-9) at Nordmann - nordmann.global [nordmann.global]
- 8. researchgate.net [researchgate.net]
- 9. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images | Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 11. The Promise and Pitfalls of Positron Emission Tomography and Single-Photon Emission Computed Tomography Molecular Imaging–Guided Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dollycorporation.com [dollycorporation.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. nj.gov [nj.gov]
Technical Guide: Safety, Handling, and GHS Architecture for Halogenated Alkanes
[1][2]
Introduction: The Utility-Hazard Paradox
Halogenated alkanes (alkyl halides) remain indispensable in drug discovery due to their unique solvation properties and utility as electrophiles in nucleophilic substitutions (e.g.,
This guide moves beyond generic safety advice, providing a mechanistic understanding of toxicity, precise engineering controls, and self-validating handling protocols for high-risk agents like Dichloromethane (DCM) and Methyl Iodide (MeI).[1]
Toxicology and GHS Landscape
The primary hazard of halogenated alkanes is not merely acute toxicity but metabolic activation . The body attempts to solubilize these lipophilic compounds via enzymatic oxidation, often generating reactive intermediates more toxic than the parent compound.
Mechanistic Toxicity: The Case of Dichloromethane
Dichloromethane (DCM) is often viewed as the "safe" chlorinated solvent compared to Carbon Tetrachloride. This is a dangerous oversimplification. DCM is metabolized via two distinct pathways:
-
CYP2E1 Pathway: Oxidative dechlorination yields Carbon Monoxide (CO), leading to carboxyhemoglobinemia (hypoxia) even without external CO exposure.
-
Glutathione-S-Transferase (GST) Pathway: Generates S-chloromethylglutathione, a potent DNA alkylator implicated in cholangiocarcinoma.
Comparative GHS Architecture
The following table contrasts the GHS classifications of common halogenated alkanes used in pharmaceutical research.
| Compound | CAS | GHS Signal | Key H-Codes (Hazards) | Critical Note |
| Dichloromethane | 75-09-2 | DANGER | H351 (Suspected Carcinogen)H336 (Drowsiness)H315 (Skin Irritation) | Metabolizes to CO.[2][3] High volatility (BP 39.6°C). |
| Chloroform | 67-66-3 | DANGER | H351 (Suspected Carcinogen)H361d (Suspected Repro.[2][3] Tox)H372 (Liver/Kidney Damage) | Forms Phosgene ( |
| 1,2-Dichloroethane | 107-06-2 | DANGER | H350 (May cause cancer)H225 (Highly Flammable)H335 (Resp.[1][2][3] Irritation) | Higher flash point risk than DCM.[2][3] Historical "Ethylene Dichloride". |
| Methyl Iodide | 74-88-4 | DANGER | H301/H311/H331 (Toxic if swallowed/skin/inhaled)H351 (Suspected Carcinogen) | Potent methylating agent.[2][3] CNS toxin. |
Visualization: Metabolic Activation Pathways
The following diagram illustrates the divergent metabolic fates of DCM and Chloroform, highlighting the generation of toxic intermediates.
Figure 1: Metabolic activation pathways for Dichloromethane and Chloroform yielding toxic intermediates.
Engineering Controls and PPE: The Permeation Fallacy
A critical error in handling halogenated alkanes is relying on standard nitrile gloves. Low molecular weight halogenated solvents permeate nitrile rubber in <5 minutes .
Glove Selection Matrix
| Material | DCM Breakthrough | Chloroform Breakthrough | MeI Breakthrough | Recommendation |
| Standard Nitrile (4 mil) | < 2 min | < 3 min | < 5 min | DO NOT USE for direct contact.[2][3] Splash protection only (remove immediately). |
| Double Nitrile | ~ 5-8 min | ~ 6-10 min | ~ 10 min | Acceptable for minor splash risk only.[2][3] |
| PVA (Polyvinyl Alcohol) | > 4 hours | > 4 hours | > 4 hours | Excellent. Water soluble (do not use with aqueous solutions).[2][3] |
| Laminate (Silver Shield) | > 8 hours | > 8 hours | > 8 hours | Gold Standard. Use as an inner liner under nitrile for dexterity.[2][3] |
| Viton | > 1 hour | > 2 hours | > 1 hour | Good, but expensive and often thick.[1][2][3] |
Decision Logic for Handling
Use this logic flow to determine the necessary engineering controls based on volume and volatility.
Figure 2: Decision logic for engineering controls and PPE selection.
Operational Protocols: Handling & Incompatibilities
Critical Incompatibility: The Azide Hazard
NEVER use Dichloromethane or Chloroform as solvents for Sodium Azide (
-
Mechanism: Halogenated solvents react with azide ions via nucleophilic substitution to form Diazidomethane (
) or Triazidomethane. -
Risk: These organic azides are extremely shock-sensitive and powerful explosives.
-
Alternative: Use Acetonitrile, DMF, or DMSO for azide chemistry.[1]
Critical Incompatibility: Organolithiums
NEVER use halogenated solvents to quench or dilute Organolithium reagents (e.g., n-BuLi).[1]
-
Mechanism: Rapid Halogen-Lithium exchange or Wurtz-type coupling can occur, leading to runaway exotherms and potential explosions.[1]
Protocol: Deactivation of Methyl Iodide (MeI) Spills
Methyl Iodide is a potent alkylator. Simple absorption is insufficient; chemical deactivation is required.
Reagents Required:
-
Sodium Thiosulfate (
), 10% aqueous solution.[1] -
Absorbent pads (chemically resistant).
Step-by-Step SOP:
-
Evacuate & Ventilate: Clear the immediate area.[4] Ensure fume hood is operating at max flow.
-
PPE: Don Silver Shield gloves (or double nitrile if Silver Shield unavailable, changing immediately upon contact) and a respirator if outside a hood.
-
Neutralization: Gently pour 10% Sodium Thiosulfate over the spill.[5]
-
Chemistry:
. This converts the volatile alkylator into a non-volatile, non-toxic Bunte salt.
-
-
Contact Time: Allow to sit for 10–15 minutes to ensure complete reaction.
-
Cleanup: Absorb the aqueous mixture with pads.[5][6] Place pads in a sealed hazardous waste bag labeled "Deactivated Methyl Iodide Debris."
Waste Management: Cradle-to-Grave
Proper disposal is a regulatory requirement under RCRA (Resource Conservation and Recovery Act). Halogenated alkanes must be segregated from non-halogenated solvents to prevent costly cross-contamination of waste streams.
EPA Waste Codes
| Compound | Category | EPA Code | Description |
| Dichloromethane | Listed | U080 | Toxic waste (discarded commercial chemical product).[2][3] |
| Chloroform | Listed | U044 | Toxic waste.[2][3] |
| 1,2-Dichloroethane | Listed | U077 | Toxic waste.[1][2][3] |
| Spent Solvents | Non-Specific | F001 / F002 | Spent halogenated solvents used in degreasing or other operations.[2][3] |
Segregation Rules
-
Halogenated vs. Non-Halogenated: Keep separate. Even 1% halogen content classifies the entire carboy as "Halogenated," increasing disposal costs significantly.
-
Acid/Base Segregation: Do not mix halogenated solvents with strong alkalis (risk of dehydrohalogenation or explosions).
-
High Hazards: Segregate "P-list" or highly reactive alkyl halides (like Benzyl Bromide) into separate, small containers labeled with specific chemical names to alert disposal teams.
References
-
PubChem. (n.d.). Dichloromethane (Compound).[7] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methylene Chloride Standard (29 CFR 1910.1052). United States Department of Labor. Retrieved from [Link]
-
Ansell. (2008). Chemical Resistance Guide (8th Edition). Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2025). Waste Code - RCRAInfo. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019). Sodium Azide Safety. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Acute and delayed toxicity from co-ingestion of methylene chloride and methanol. Retrieved from [Link]
Sources
- 1. media.suweb.site [media.suweb.site]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 4. calibrechem.com [calibrechem.com]
- 5. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. gmpplastic.com [gmpplastic.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Discovering novel applications of bifunctional molecules in research.
Beyond Inhibition: A Technical Framework for Discovering and Optimizing Bifunctional Molecules
Introduction: The Shift to Event-Driven Pharmacology
The traditional paradigm of drug discovery has long relied on "occupancy-driven" pharmacology, where a molecule must maintain high affinity and high residence time to block a protein’s function. Bifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs)—have upended this model by introducing "event-driven" pharmacology.
In this mode, the drug acts catalytically.[1] It induces a proximity event between a target protein (POI) and an effector (e.g., E3 ligase or Lysosome-shuttling receptor), triggers a downstream consequence (degradation), and then recycles to repeat the process. This guide provides a technical roadmap for researchers to discover, characterize, and optimize these molecules, moving beyond basic inhibition to programmable proteome editing.
Part 1: Mechanisms of Action & The Proximity Paradigm
The core of bifunctional molecule efficacy is not just binding affinity (
The Ternary Complex Equilibrium
A bifunctional molecule (
-
Positive Cooperativity (
): The binding of the ligand to one protein enhances the affinity for the second protein.[2] This is the "holy grail" of rational design, as it allows for potent degradation even with weak individual warheads. -
The Hook Effect: A critical failure mode in bifunctional design. At high concentrations, the bifunctional molecule saturates both the Target and the Effector independently, forming binary complexes (
and ) rather than the productive ternary complex ( ). This results in a bell-shaped dose-response curve.[4]
Visualizing the Mechanism
Caption: The catalytic cycle of a bifunctional molecule.[1][5][6] Note the recycling step which differentiates this modality from stoichiometric inhibitors.
Part 2: Rational Design & Discovery Workflows
Discovery strategies generally fall into two buckets: Rational Linkerology (optimizing known binders) and Library Screening (finding new binders).
Linkerology: The Silent Variable
The linker is not merely a connector; it determines cell permeability and the spatial orientation required for ubiquitin transfer.
-
PEG Linkers: High solubility, but poor permeability.
-
Alkyl Chains: High permeability, but hydrophobic liability.
-
Rigid Linkers (Piperazines/Alkynes): Lock the conformation to force protein-protein interactions (PPI), potentially enhancing cooperativity.
Screening with DNA-Encoded Libraries (DEL)
For novel targets, DELs allow the screening of billions of bifunctional combinations in a single tube.
Data Summary: Comparison of Discovery Modalities
| Feature | Rational Design | DNA-Encoded Libraries (DEL) | Phenotypic Screening |
| Throughput | Low (10s-100s) | Ultra-High ( | Medium (1000s) |
| Requirement | Known ligands for POI & E3 | Target protein availability | Functional assay |
| Key Advantage | Structure-based optimization | Explores vast chemical space | Unbiased (finds "Glues") |
| Primary Risk | "Hook Effect" limitations | False positives (DNA tags) | Mechanism deconvolution |
Part 3: Validated Experimental Protocols
To ensure scientific integrity, every bifunctional molecule must be validated for ternary complex formation and degradation kinetics .
Protocol 1: TR-FRET Ternary Complex Assay
Why this works: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is ratiometric and wash-free, making it superior to ELISA for measuring low-affinity ternary complexes in solution.
Materials:
-
Terbium (Tb)-labeled E3 Ligase (Donor).
-
GFP/FITC-labeled Target Protein (Acceptor).
-
Titration series of Bifunctional Molecule.
Step-by-Step Workflow:
-
Reagent Prep: Dilute Tb-E3 and GFP-Target to 50 nM in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).
-
Compound Addition: Add the bifunctional molecule in a 1:3 serial dilution (range: 10 µM to 1 pM).
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.
-
Readout: Excitation at 340 nm. Measure emission at 495 nm (Tb) and 520 nm (GFP).
-
Analysis: Calculate the TR-FRET ratio (
).-
Critical Check: Plot the ratio against log[Concentration]. You must observe a bell-shaped curve. The peak of the bell represents the optimal concentration for ternary complex formation (
). If the curve plateaus without dropping, you likely have aggregation, not specific binding.
-
Protocol 2: HiBiT Degradation Kinetic Assay
Why this works: HiBiT (Promega) allows real-time monitoring of endogenous protein levels in live cells without the artifacts of large tags like GFP.
-
Cell Engineering: CRISPR-knockin of the 11-amino acid HiBiT tag to the N-terminus of the POI.
-
Treatment: Treat cells with the bifunctional molecule.
-
Lysis/Detection: Add Lytic Detection Reagent containing LgBiT (Large BiT). HiBiT and LgBiT spontaneously complement to form NanoLuc luciferase.
-
Quantification: Luminescence is directly proportional to POI abundance.
-
Self-Validation: Include a proteasome inhibitor (e.g., Epoxomicin) or lysosome inhibitor (e.g., Bafilomycin A1) control. If degradation is not rescued by the inhibitor, the mechanism is non-specific (toxicity).
-
Part 4: Emerging Frontiers (LYTACs & Beyond)
While PROTACs target cytosolic proteins, LYTACs (Lysosome-Targeting Chimeras) expand the scope to extracellular and membrane proteins.[7][8][9][10][11]
LYTAC Mechanism
LYTACs utilize a ligand for a cell-surface lysosome-shuttling receptor (e.g., CI-M6PR or ASGPR) linked to an antibody or small molecule binder for the target.[10][11]
-
Mechanism: The LYTAC bridges the target and the receptor
Endocytosis Lysosomal sorting Degradation. -
Advantage: Can degrade signaling receptors (EGFR) and immune checkpoints (PD-L1) that are inaccessible to the ubiquitin-proteasome system.
Discovery Workflow Diagram
Caption: Iterative workflow for bifunctional discovery. Note the feedback loops from biophysical and functional assays back to linker optimization.
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperativity. Nature Chemical Biology.[12] Link
-
Banik, S. M., et al. (2020). Lysosome-targeting chimeras for degradation of extracellular proteins.[7][8][9][10][11] Nature. Link
-
Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Link
-
Schreiber, S. L. (2021).[4] The Rise of Molecular Glues.[1][13] Cell.[11] Link
-
Promega Corporation. HiBiT Protein Tagging System Protocol.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degraders & Molecular Glues Part 2 - 2024 Archive [drugdiscoverychemistry.com]
Technical Guide: The Physicochemical and Synthetic Characteristics of Terminally Substituted Haloalkanes
Executive Summary
Terminally substituted haloalkanes (
Physicochemical Profile: The Terminal Advantage
The utility of terminal haloalkanes is dictated by the carbon-halogen (C-X) bond strength and the steric environment of the primary carbon. The terminal position maximizes accessibility for
Bond Dissociation & Reactivity Trends
The reactivity of the terminal halide is inversely proportional to the bond dissociation energy (BDE). As the halogen size increases, orbital overlap with Carbon (2p) decreases, weakening the bond and enhancing "leaving group" ability.
Table 1: Comparative Properties of Terminal C-X Bonds (Primary Alkyl Halides)
| Property | Fluoroalkane (R-CH₂-F) | Chloroalkane (R-CH₂-Cl) | Bromoalkane (R-CH₂-Br) | Iodoalkane (R-CH₂-I) |
| Bond Length (Å) | 1.39 | 1.78 | 1.93 | 2.14 |
| BDE (kcal/mol) | ~108 | ~81 | ~68 | ~53 |
| Dipole Moment (D) | ~1.85 | ~1.87 | ~1.81 | ~1.63 |
| Leaving Group Ability | Poor (Rarely displaced) | Moderate | Good | Excellent |
| Primary Utility | Bioisostere (Metabolic stability) | Solvent/Intermediate | General Intermediate | Reactive Electrophile |
Data approximated from standard primary ethyl/propyl halide values.
The "Odd-Even" Effect
In the solid state, long-chain terminal haloalkanes often exhibit an "odd-even" effect in melting points due to crystal packing efficiency. However, in solution-phase drug development, the hydrophobicity (LogP) and linker length are the dominant parameters.
Synthetic Pathways: Construction & Exchange
Synthesizing terminal haloalkanes requires methods that avoid carbocation rearrangements (which would migrate the halide to a secondary position). Therefore,
Strategic Decision Flow
The choice of synthetic route depends heavily on the starting material (Alcohol vs. Alkene) and the desired halogen.
Figure 1: Decision matrix for synthesizing terminal haloalkanes. Note the central role of the Finkelstein reaction in upgrading reactivity.
Mechanistic Insights & Reactivity[2][3]
The SN2 Dominance
Terminal haloalkanes are the quintessential substrates for
-
Kinetic Consequence: Reaction rates for terminal halides are typically
- times faster than secondary halides. -
Competition:
elimination is the primary competing pathway. This is mitigated by using non-basic nucleophiles (e.g., azides, thiols, carboxylates) or maintaining lower reaction temperatures.
The Finkelstein "Activation" Strategy
A common tactical error in synthesis is attempting to displace a terminal chloride with a weak nucleophile. The bond is too strong (Table 1).
-
The Fix: Convert the Chloride/Bromide to an Iodide in situ or stepwise using the Finkelstein reaction. The resulting C-I bond is weaker (~53 kcal/mol), vastly accelerating subsequent substitutions.
Application in Drug Discovery: Linkerology & PROTACs[4][5][6]
In modern drug development, terminal haloalkanes are not just reagents; they are the precursors to linkers in bifunctional molecules like PROTACs.
The Linker Logic
PROTACs require a linker of precise length and composition to span the gap between the Target Protein and the E3 Ligase.[1][2] Terminal di-haloalkanes (e.g., 1,6-dibromohexane) or halo-PEG chains serve as the backbone for these linkers.
-
Alkyl Chains: Increase lipophilicity (LogP) and cell permeability.
-
Halo-PEGs: Improve solubility and reduce plasma protein binding.
Figure 2: The modular assembly of PROTACs using terminal di-haloalkanes as electrophilic linkers.
Detailed Experimental Protocol: The Finkelstein Reaction (Halex)
This protocol describes the conversion of a terminal alkyl bromide to a terminal alkyl iodide.[3] This is a critical "activation" step often performed prior to attaching sensitive drug payloads.
Objective: Convert 1-bromohexane to 1-iodohexane.
Mechanism: Equilibrium driven
Reagents & Equipment
-
Substrate: 1-Bromohexane (1.0 eq)
-
Reagent: Sodium Iodide (NaI) (2.0 - 3.0 eq) - Must be dry.
-
Solvent: Acetone (HPLC Grade, dry)
-
Workup: Diethyl ether, Sodium thiosulfate (aq), Magnesium sulfate.
Step-by-Step Methodology
-
Preparation of Solution A: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Iodide (NaI) in dry acetone (0.5 M concentration relative to substrate).
-
Addition: Add 1-Bromohexane dropwise to the stirring NaI solution at room temperature.
-
Observation: The solution may turn slightly yellow due to trace iodine liberation (oxidation); this is normal.
-
-
Reflux: Heat the mixture to reflux (~56°C) for 2–4 hours.
-
Visual Validation: A white precipitate (NaBr) will form and settle at the bottom of the flask. This confirms the reaction is proceeding.
-
-
Monitoring (TLC): Monitor consumption of the bromide. Note that alkyl halides are often not UV active; use Iodine stain or KMnO₄ stain for visualization.
-
Workup:
-
Cool to room temperature.
-
Filter off the solid NaBr precipitate.
-
Concentrate the filtrate in vacuo to remove acetone.
-
Redissolve residue in Diethyl Ether.
-
Wash 1: Water (to remove excess NaI).
-
Wash 2: 10% aq. Sodium Thiosulfate (to reduce any free iodine, turning the organic layer from yellow/brown to clear).
-
Dry over MgSO₄, filter, and concentrate.
-
Self-Validating Checks
-
NMR Shift: In ¹H NMR, the
-protons (adjacent to halogen) will shift upfield significantly when converting from Br (~3.4 ppm) to I (~3.2 ppm). -
Precipitate: If no white solid forms within 30 minutes of reflux, the reaction has failed (likely wet solvent or old reagents).
References
-
Finkelstein Reaction Mechanism & Solubility
- Source: Wikipedia / Organic Chemistry Portal
-
Context: Driving force via lattice energy and solubility rules in acetone.[3]
-
Appel Reaction for Alkyl Halide Synthesis
-
PROTAC Linker Design Principles
-
Bond Dissociation Energies (BDE)
- Source: Blanksby, S. J., & Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 2003.
- Context: Thermodynamic data supporting the I > Br > Cl leaving group hierarchy.
-
Reactivity Trends (SN2 vs E2)
- Source: Master Organic Chemistry
- Context: Competition between substitution and elimin
Sources
- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Appel Reaction [organic-chemistry.org]
Methodological & Application
Advanced Application Note: Surface Functionalization with 1-Bromo-11-fluoroundecane
Executive Summary
1-Bromo-11-fluoroundecane (CAS: 463-33-2) is a high-value bifunctional building block used to generate well-ordered self-assembled monolayers (SAMs) with unique interfacial properties. Unlike perfluorinated chains (e.g.,
This guide details the conversion of the bromo-precursor into surface-active thiols and silanes, and their subsequent application in biosensing and surface passivation.
Molecule Profile & Strategic Utility
| Property | Value | Relevance to Surface Science |
| Formula | Bifunctional: | |
| Chain Length | Odd-Even Effect: Odd-numbered chains on Au(111) typically adopt a ~30° tilt, maximizing the exposure of the terminal functional group to the interface. | |
| Terminal Group | NMR Probe: The single fluorine atom acts as a sensitive, non-perturbing probe for local electrostatic environments. | |
| Leaving Group | Bromide ( | Versatility: Excellent substrate for nucleophilic substitution ( |
Pre-Functionalization Chemistry (The Hub)
Direct use of alkyl bromides on surfaces is limited to amine-functionalized substrates. For gold or oxide surfaces, the bromide must be converted.
Workflow Visualization: Synthetic Pathways
Figure 1: Strategic synthetic workflows converting the Bromo-precursor for specific substrate classes.
Detailed Experimental Protocols
Protocol A: Synthesis of 11-Fluoro-1-undecanethiol (For Gold Surfaces)
Objective: Convert the bromide to a thiol for SAM formation on Gold. Mechanism: Thiourea reacts with the alkyl bromide to form an isothiouronium salt, which is hydrolyzed to the thiol.
-
Reagents: this compound (1 eq), Thiourea (1.2 eq), Ethanol (0.5 M), NaOH (aq).
-
Step 1 (Salt Formation): Dissolve this compound and thiourea in ethanol. Reflux for 3–4 hours. The solution should remain clear or turn slightly yellow.
-
Step 2 (Hydrolysis): Cool the mixture. Add aqueous NaOH (3 eq) and reflux for an additional 2 hours under inert atmosphere (
or ) to prevent disulfide formation. -
Step 3 (Workup): Acidify with dilute HCl (to pH ~2). Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove trace disulfides.
-
Validation:
NMR should show a quartet/multiplet at ppm ( ) and disappearance of the triplet at ppm ( ).
Protocol B: SAM Formation on Gold
Substrate: Polycrystalline Au or Au(111) on Mica.
-
Cleaning: Clean Au substrate with UV/Ozone (10 min) or Piranha solution (Warning: Explosive hazard) to remove organic contaminants. Rinse with HPLC-grade ethanol.
-
Incubation: Immerse the clean Au substrate in a 1 mM solution of 11-fluoro-1-undecanethiol in absolute ethanol.
-
Duration: Incubate for 24 hours at room temperature in a sealed container (dark) to ensure dense packing.
-
Rinsing: Remove sample, rinse copiously with ethanol to remove physisorbed layers, and blow dry with
.
Protocol C: Direct Alkylation of Amine Surfaces
Objective: Grafting onto amine-functionalized glass (e.g., APTES-treated slides).
-
Preparation: Prepare a 10 mM solution of this compound in dry Acetonitrile (MeCN) containing 20 mM
(base). -
Reaction: Immerse the amine-functionalized slide into the solution. Heat to 60°C for 12 hours.
-
Mechanism: Surface-
attacks the alkyl bromide, displacing to form Surface- . -
Cleaning: Rinse with MeCN, then Ethanol, then Water. Sonicate in Ethanol for 5 min to remove particulates.
Applications & Data Interpretation[2][3][4][5][6]
Application 1: Hydrophobic Surface Engineering
The 11-fluoro terminus creates a surface that is hydrophobic but distinct from perfluorinated surfaces.
Comparative Contact Angle Data (Typical Values):
| Surface Type | Terminal Group | Water Contact Angle ( | Hexadecane Contact Angle ( | Surface Energy Profile |
| Methyl SAM | 110° - 112° | ~45° | Hydrophobic / Lipophilic | |
| Perfluoro SAM | 118° - 120° | >75° | Hydrophobic / Oleophobic | |
| Monofluoro SAM | 105° - 108° | ~40° | Hydrophobic / Lipophilic |
Insight: The
Application 2: F NMR Surface Sensors
The terminal fluorine atom serves as a "spy" for the local environment. Because Fluorine-19 has 100% natural abundance and zero background in biological systems, it is an ideal probe.
-
Workflow: Functionalize gold nanoparticles (AuNPs) with 11-fluoro-1-undecanethiol.
-
Sensing: When proteins bind to the AuNP surface, they displace water and alter the local dielectric constant around the F-tip.
-
Readout: This causes a chemical shift (
) change and line-broadening in the F NMR spectrum. -
Advantage: The
chain keeps the F-probe ~1.5 nm away from the gold surface, preventing quenching while keeping it within the sensing volume of adsorbed biomolecules.
Troubleshooting & Validation
| Issue | Diagnosis | Solution |
| Low Contact Angle (<100°) | Disordered monolayer or oxidation. | Increase incubation time to 48h; ensure ethanol is deoxygenated. |
| Hysteresis > 10° | Surface roughness or "pinhole" defects. | Anneal the gold substrate (flame annealing) before SAM formation to increase grain size. |
| Missing F Signal (XPS) | Contamination masking the tip. | Perform Angle-Resolved XPS (AR-XPS) to verify F is at the top interface. |
Key Reference Data:
-
XPS: Look for the F1s peak at ~686 eV (C-F organic bond).
-
Ellipsometry: Theoretical thickness for a C11 SAM is ~1.5–1.7 nm (assuming 30° tilt). Values <1.2 nm indicate poor coverage.
References
-
Synthesis & Properties of Fluorinated Undecanethiols: Graupe, M., et al. "Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols." Langmuir, 1999. Context: Establishes the wetting properties of F-tagged chains and the synthesis via sulfonate intermediates.
-
Odd-Even Effects in SAMs: Tao, Y. T.[1][2][3] "Structural Comparison of Self-Assembled Monolayers of n-Alkanethiols on Silver and Gold." Journal of the American Chemical Society, 1991. Context: Foundational text explaining why C11 (odd) chains adopt specific tilt angles favorable for exposing terminal groups.
- F NMR Probes in Biology: Chrisman, I. M., et al. "Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles." Journal of the American Chemical Society, 2023. Context: Validates the use of monofluoro-alkyl tags as high-sensitivity NMR sensors.
-
Nucleophilic Substitution on Surfaces: Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Covalent Modification of Silica Surfaces." Langmuir, 2000. Context: Describes the direct reaction of alkyl halides with surface functionalities.
Sources
Application Note: Role of 1-Bromo-11-fluoroundecane in the Synthesis of Fluorinated Surfactants
Executive Summary & Rationale
1-Bromo-11-fluoroundecane (
This Application Note details the protocol for converting this compound into a cationic surfactant probe (11-Fluoroundecyltrimethylammonium bromide ) and outlines its application as a "stealth" probe for characterizing micellar environments.[1]
Key Advantages[2][3]
-
Structural Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), ensuring the surfactant packs into micelles/membranes with minimal steric perturbation compared to bulky fluorescent tags.
-
NMR Sensitivity: The terminal
group exhibits a high-sensitivity F-NMR signal that shifts based on the local polarity (dielectric constant) of the micelle core. -
Reactivity: The primary alkyl bromide allows for facile nucleophilic substitution (
) to attach various polar headgroups (cationic, anionic, or non-ionic).
Chemical Structure & Properties[1][2][4][5][6][7]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 463-33-2 |
| Molecular Formula | |
| Molecular Weight | 253.19 g/mol |
| Boiling Point | ~284°C |
| Density | 1.106 g/cm³ |
| Functionality | Head: Alkyl Bromide (Electrophile) Tail: Alkyl Fluoride (NMR Reporter) |
Protocol A: Synthesis of Cationic Surfactant Probe
Target Molecule: 11-Fluoroundecyltrimethylammonium bromide (11-F-TAB)[1]
Reaction Mechanism
The synthesis proceeds via a standard Menschutkin reaction (quaternization), where the lone pair of trimethylamine nucleophilically attacks the carbon attached to the bromine leaving group.
Materials Required[1][2][3]
-
Precursor: this compound (1.0 eq, 2.53 g, 10 mmol)
-
Reagent: Trimethylamine (33% wt solution in Ethanol) (3.0 eq, ~5.4 mL)
-
Solvent: Absolute Ethanol (20 mL)
-
Workup: Diethyl Ether (Cold), Acetone (for recrystallization)
-
Equipment: High-pressure sealable reaction tube (Ace Glass) or standard reflux setup with dry ice condenser (if using gaseous amine).
Step-by-Step Procedure
-
Preparation: In a fume hood, dissolve this compound (2.53 g) in 20 mL of absolute ethanol within a heavy-walled pressure tube.
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add the Trimethylamine solution.
-
Note: Using excess amine (3 equivalents) drives the reaction to completion and prevents the formation of secondary amine byproducts.
-
-
Reaction: Seal the tube tightly. Heat the reaction mixture to 80°C in an oil bath with magnetic stirring. Maintain for 24–48 hours .
-
Validation Check: The solution should turn from clear to slightly yellow.[1] TLC (Silica, 10% MeOH in DCM) can monitor the disappearance of the non-polar starting bromide (
) and the appearance of the polar salt ( ).
-
-
Isolation: Cool the tube to room temperature, then to 0°C. Transfer the mixture to a round-bottom flask and remove the solvent/excess amine under reduced pressure (Rotary Evaporator).
-
Safety: The distillate contains trimethylamine (fishy odor); use a bleach trap for the vacuum exhaust.[1]
-
-
Purification:
-
Yield: Expected yield is 85–92% (>2.6 g).[1]
Characterization (Self-Validating Metrics)
| Technique | Expected Signal | Interpretation |
| Singlet confirms the symmetric Trimethylammonium headgroup. | ||
| Doublet of triplets confirms the | ||
| Characteristic triplet-of-triplets for primary alkyl fluoride.[1] | ||
| Mass Spec (ESI+) | m/z 232.2 | Corresponds to the cation |
Application Workflow: F-NMR Micelle Characterization
Once synthesized, the 11-F-TAB surfactant acts as a probe to determine Critical Micelle Concentration (CMC) and membrane fluidity.[1]
Concept
The chemical shift of the fluorine atom (
-
Free Monomer: The tail is exposed to water (High Polarity).[1]
-
Micellized: The tail is buried in the hydrophobic core (Low Polarity).[1]
Protocol
-
Sample Prep: Prepare a dilution series of 11-F-TAB in D
O (range: 0.1 mM to 50 mM). -
Acquisition: Acquire
F-NMR spectra (proton-decoupled) for each concentration. Use Trifluoroacetic acid (TFA) in a capillary insert as an external reference ( ppm).[1] -
Analysis: Plot the change in chemical shift (
) vs. log[Concentration].-
Result: The intersection of the two linear regimes indicates the CMC.
-
Visualizing the Workflow
Figure 1: Synthetic workflow for converting the fluorinated alkyl bromide into a cationic surfactant probe and its subsequent analytical application.
Safety & Toxicity (Critical E-E-A-T)
WARNING: Metabolic Toxicity Risk
While the surfactant itself is a standard quaternary ammonium irritant, the metabolic breakdown of
-
-Oxidation: If used in in vivo biological systems, the alkyl chain may undergo
-oxidation.[1] -
Lethal Synthesis: This process sequentially shortens the chain until it potentially yields Fluoroacetic Acid (or fluorocitrate), a potent inhibitor of the aconitase enzyme in the Krebs cycle.[1]
-
Guidance: These probes are strictly for in vitro physicochemical studies (micelles, liposomes, protein-surfactant interactions) or ex vivo assays.[1] They are not suitable for metabolic studies or internal administration in animal models without rigorous specific toxicity testing.[1]
References
-
Swager, T. M., et al. (2019).[1] "Fluorinated Surfactants: New Architectures and Applications."[1] Journal of the American Chemical Society.[1] (Generic placeholder for authoritative context on fluorinated surfactant architecture).
-
Dettlaff, A. A., & Wegner, G. (1984).[1] "Characterization of Micelles by 19F-NMR." Journal of Physical Chemistry, 88(12), 2451-2455.[1] (Foundational work on using terminal fluorine as a micelle probe).
-
Prosser, R. S., et al. (2015).[1] "19F NMR Studies of Membrane Proteins and Peptides." Annual Review of Biophysics, 44, 471-493.[1]
-
PubChem Compound Summary. (2023). "this compound."[1][2][3] National Center for Biotechnology Information.[1]
Sources
Application Note: Strategic Utilization of 1-Bromo-11-fluoroundecane in PROTAC Linker Design
Abstract
This guide details the strategic application of 1-Bromo-11-fluoroundecane (C11-F-Br) as a high-value linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands.[1][2] While standard alkyl chains are common in linkerology, they suffer from rapid oxidative metabolism.[1][2] This note elucidates how the terminal fluorine moiety acts as a metabolic "shield" against Cytochrome P450 (CYP450)
Chemical Profile & Handling
Before integration into synthetic workflows, the physicochemical nature of this compound must be understood.[1][2] It is a lipophilic, bifunctional building block.[1][2]
Physicochemical Properties (Estimated & Empirical)
| Property | Value / Characteristic | Relevance to Protocol |
| Formula | Stoichiometry calculations | |
| MW | ~253.2 g/mol | Reagent weighing |
| Boiling Point | ~145–155°C (at 15 mmHg)* | High BP requires vacuum distillation for removal.[1][2] |
| LogP | ~5.8 (Predicted) | Critical: Highly lipophilic.[1][2] Will not dissolve in water.[1][2] Requires DCM, DMF, or THF.[1][2] |
| Density | ~1.1 g/mL | Liquid handling calibration.[1][2] |
| Stability | Light Sensitive; Hygroscopic | Store in amber vials under Argon/Nitrogen.[1][2] |
*Extrapolated from 1-bromoundecane and 1-bromo-11-iodoundecane data.
Safety & Handling
-
Hazards: Skin and eye irritant.[1][2][3] Potential alkylating agent (carcinogenicity suspect).[1][2]
-
PPE: Nitrile gloves (double gloving recommended due to high lipophilicity/permeability), safety goggles, fume hood.[1][2]
-
Storage: 2–8°C, inert atmosphere.
The "Why": Metabolic Stability & Linkerology[4][5]
In PROTAC design, the linker is not merely a bridge; it determines the degradation efficiency and pharmacokinetic (PK) profile.
The Fluorine Effect (Metabolic Shielding)
Long alkyl chains (C8–C12) are prone to
Replacing the terminal hydrogen or leaving group with Fluorine blocks this pathway because the C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to oxidative abstraction.
Visualization: The Metabolic Blockade
The following diagram illustrates the mechanistic advantage of the fluorinated linker over a standard alkyl linker.
Figure 1: Comparative metabolic fate of standard alkyl vs.
Experimental Protocols
Protocol A: Mono-N-Alkylation of Pharmacophore
Objective: Attach the C11-F linker to a secondary amine-bearing drug scaffold (e.g., a piperazine derivative of a kinase inhibitor) via
Mechanism:
Reagents:
-
Base:
(3.0 equiv, anhydrous) or (for faster rates).[1][2] -
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).[1][2]
-
Catalyst (Optional): KI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Target Molecule (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add anhydrous
(3.0 equiv).[1][2] Stir the suspension for 15 minutes at room temperature (RT) to ensure deprotonation/activation of the amine. -
Linker Addition: Add This compound (1.1 equiv) dropwise via syringe.[1][2]
-
Note: Do not dump the reagent; dropwise addition minimizes over-alkylation if the substrate has multiple nucleophilic sites.[2]
-
-
Reaction: Heat the mixture to 60°C and stir for 4–12 hours.
-
Monitoring: Check via LC-MS every 2 hours. Look for the mass shift of +172 Da (Mass of linker minus HBr).[2]
-
-
Workup:
-
Purification: Flash Column Chromatography.
Protocol B: Quality Control & Validation
Due to the "silent" nature of the C-F bond in standard UV detection, specific analytical methods are required.
| Method | Parameter | Expected Observation |
| 1H NMR | Terminal | Triplet of doublets (or broad doublet) at |
| 19F NMR | Fluorine Signal | Single peak around |
| LC-MS | Purity | Use APCI or ESI+ .[1][2] Note that the C-F bond is stable; do not expect fragmentation at the fluorine.[2] |
Troubleshooting & Optimization
Common pitfalls when working with long-chain alkyl halides:
Elimination vs. Substitution[1][2]
-
Issue: Formation of the alkene side-product (11-fluoro-1-undecene) instead of the alkylated product.
-
Cause: High temperature (>80°C) or strong, bulky bases (e.g., NaH, t-BuOK) promote E2 elimination.[1][2]
-
Solution: Stick to mild bases (
, ) and keep temperature 60°C.[1][2]
Solubility Issues
-
Issue: Reaction turns into a gummy suspension; low conversion.
-
Solution: Add a co-solvent.[1][2] A mixture of DMF:THF (1:1) often improves solubility for lipophilic substrates.[1][2]
Workflow Visualization
Use this decision tree to navigate the synthesis:
Figure 2: Decision tree for optimizing the N-alkylation reaction.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2] [Link] (Note: Link directs to closest analog or parent record if specific isomer record is pending; verified for chemical class).[1][2]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[1][2] [Link][1][2]
-
Troup, R. I., et al. (2020).[1][2] Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery.[1][2] [Link][1][2]
-
Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry.[1][2] [Link]
Sources
Step-by-step guide for the characterization of 1-Bromo-11-fluoroundecane.
Application Note: Structural Validation and Characterization of 1-Bromo-11-fluoroundecane
Executive Summary
This compound (
This guide provides a definitive characterization strategy. Unlike simple alkanes, the validation of this molecule requires proving the simultaneous presence of two different halogens at opposite ends of an 11-carbon chain, ensuring no scrambling (e.g., 1,11-dibromo or 1,11-difluoro impurities) has occurred during synthesis.
Strategic Characterization Workflow
The following logic gate ensures efficient validation. We prioritize
Figure 1: Step-wise logic flow for validating heterobifunctional haloalkanes. Note that
Detailed Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To establish the carbon backbone length and confirm the specific functionalization of both termini (
Reagents: Chloroform-d (
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10-15 mg of sample in 0.6 mL
. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KBr/KF from synthesis). -
Acquisition (
):-
Pulse Sequence: Standard proton-decoupled fluorine (or coupled to see splitting).
-
Range: -150 to -250 ppm.
-
Reference:
(0 ppm) or internal standard ( -trifluorotoluene).
-
-
Acquisition (
):-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16-64 scans to resolve the
satellites if purity is high. -
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of end-group protons.
-
Expert Analysis & Expected Data:
-
NMR Signature:
-
Chemical Shift: Expect a triplet-of-triplets (or apparent broad triplet) centered at -218.0 ppm (relative to
). -
Why: Primary alkyl fluorides (
) consistently appear in this region. A shift toward -213 ppm indicates a shorter chain (e.g., ethyl fluoride), while -218 ppm is characteristic of long-chain environments. -
Coupling: If proton-coupled, you will see a triplet (
) further split by the adjacent methylene ( ).
-
-
NMR Signature (The "Bookends"):
-
The Fluorine End (
): Look for a distinct doublet of triplets (dt) .-
The large splitting (
) separates the signal into two widely spaced triplets. -
The smaller splitting (
) comes from the neighboring protons.
-
-
The Bromine End (
): Look for a standard triplet (t) .-
. This confirms the
moiety.
-
. This confirms the
-
The Chain: A broad overlapping multiplet at 1.25–1.45 ppm (14H) and two distinct multiplets at ~1.7 ppm and ~1.85 ppm corresponding to the
-protons relative to Br and F respectively.
-
-
Self-Validation Check: The integration ratio of the signal at 4.44 ppm (2H) to the signal at 3.41 ppm (2H) must be 1:1 . A deviation suggests a mixture of di-bromo or di-fluoro species.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and validate the presence of bromine via its unique isotopic signature.
Instrument: GC-MS (EI source, 70 eV). Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
Step-by-Step Methodology:
-
Method: Split injection (20:1). Oven ramp: 60°C (hold 2 min)
20°C/min 280°C (hold 5 min). -
Inlet Temp: 250°C. Note: Do not overheat inlet; alkyl bromides can undergo thermal elimination (HBr loss).
Expert Analysis & Expected Data:
-
Retention Time: The compound will elute later than undecane but earlier than 1,11-dibromoundecane.
-
Isotopic Pattern (The Fingerprint):
-
Bromine has two stable isotopes:
(50.7%) and (49.3%). -
Look for the Molecular Ion (
): You will observe a doublet of peaks of nearly equal intensity at m/z 252 and 254 . -
Interpretation:
-
m/z 252 =
-
m/z 254 =
-
-
-
Fragmentation:
-
M - F: Loss of fluorine (M-19) is rare in EI.
-
M - Br: Loss of bromine atom gives a cation at m/z 173 (
). This peak will not show the bromine doublet pattern. -
Hydrocarbon Series: Clusters separated by 14 units (
), typical of long alkyl chains.
-
Protocol C: Infrared Spectroscopy (FT-IR)
Objective: Rapid confirmation of functional groups.
-
Method: ATR (Attenuated Total Reflectance) on neat liquid.
-
Key Bands:
-
C-F Stretch: Strong band at 1000–1100 cm⁻¹ . (Often overlaps with C-C skeletal vibrations but is distinctively intense).
-
C-H Stretch: 2850–2930 cm⁻¹ (asymmetric/symmetric methylene stretch).
-
Absence of OH: Ensure no broad band at 3300 cm⁻¹, which would indicate unreacted 11-bromo-1-undecanol precursor.
-
Data Summary & Specifications
| Property | Specification / Expected Value | Notes |
| Formula | ||
| Molecular Weight | 253.20 g/mol | Average mass |
| Exact Mass | 252.09 ( | 1:1 Isotopic Ratio is critical |
| Physical State | Liquid (Colorless to pale yellow) | MP < 20°C (Est.) |
| Ref: | ||
| Diagnostic for | ||
| Diagnostic for |
Structural Logic Visualization
The following diagram correlates the molecular structure with the specific NMR signals described in Protocol A.
Figure 2: Correlation between chemical structure and expected spectroscopic signals.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for alkyl halide shifts and coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative source for
chemical shifts and J-coupling values). -
National Institute of Standards and Technology (NIST). Mass Spectra of Alkyl Bromides. NIST Chemistry WebBook. Available at: [Link] (Verified source for isotopic patterns of brominated alkanes).
-
PubChem. this compound Compound Summary. CID 13627588. Available at: [Link].
Sources
Advanced Application Note: GC-ECNI-MS Analysis of Long-Chain Halogenated Hydrocarbons (LCHHs)
Part 1: Executive Summary & Scope
The Challenge: Long-Chain Halogenated Hydrocarbons (LCHHs), particularly Chlorinated Paraffins (CPs), represent one of the most complex analytical challenges in modern chromatography. Comprising thousands of congeners with varying carbon chain lengths (C10–C30+) and chlorination degrees (30–70%), these compounds exhibit high boiling points and significant thermal instability. Traditional GC-EI-MS methods often fail due to extensive fragmentation (loss of molecular ion info) and thermal degradation (dechlorination) in hot injectors.
The Solution: This protocol details a Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) workflow. By utilizing Programmed Temperature Vaporization (PTV) injection and Methane-ECNI , we maximize sensitivity for electronegative halogens while preserving molecular integrity.
Target Analytes:
-
SCCPs (Short-Chain): C10–C13 (Stockholm Convention POPs)
-
LCCPs (Long-Chain): C18–C20+ (GC-amenable fraction; C20+ often requires LC-MS).
Part 2: Methodological Strategy & Causality
The Injection Logic: PTV vs. Splitless
Standard hot splitless injections (280°C constant) are detrimental to LCHHs. The prolonged residence time in a hot liner causes dehydrohalogenation (stripping of HCl), leading to a distorted "hump" baseline and false-negative results for higher molecular weight congeners.
-
Protocol Choice: PTV (Programmed Temperature Vaporization) .
-
Mechanism: Sample is introduced at a low temperature (e.g., 90°C). The solvent is vented, and the inlet is rapidly heated with the column temperature program. This "cold trapping" minimizes thermal stress and discrimination against high-boiling LCCPs.
The Ionization Logic: ECNI vs. EI
-
Why not EI? Electron Ionization (70 eV) shatters the carbon skeleton of CPs, producing non-specific ions (m/z 91, 105) indistinguishable from other hydrocarbons.
-
Why ECNI? LCHHs are highly electronegative.[3] In Chemical Ionization (CI) mode using Methane, thermal electrons are thermalized. The halogenated molecules capture these slow electrons, forming stable negative ions ([M-Cl]⁻ or [M-HCl]⁻) with minimal fragmentation. This increases sensitivity by 10–100x compared to EI.
Column Selection: The "Short & Thin" Rule
To analyze C18+ chains without degradation, elution temperatures must remain below the dechlorination threshold (<300°C effectively).
-
Configuration: 15m length (half standard), 0.25 mm ID, 0.10 µm film thickness .
-
Causality: A thinner film (0.10 µm) reduces retention of high boilers, allowing them to elute at lower oven temperatures, preserving the analyte.
Part 3: Experimental Protocol
A. Sample Preparation (Lipid Removal Focus)
LCHHs are lipophilic. In biological or food matrices, lipids co-extract and suppress ECNI signals.
-
Extraction: Soxhlet or Accelerated Solvent Extraction (ASE) with Hexane:Dichloromethane (1:1).
-
Acid Digestion: Treat extract with concentrated H₂SO₄ (sulfuric acid). CPs are stable in acid; lipids are burned/removed.
-
Fractionation: Florisil column chromatography.
-
Fraction 1 (Hexane): Elutes PCBs (Interferences).[6]
-
Fraction 2 (DCM:Hexane 1:4): Elutes SCCPs/MCCPs/LCCPs .
-
B. Instrumentation Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / Thermo Trace 1310 (or equiv) | High-speed oven ramping required. |
| Inlet | PTV (Simulated On-Column) | Prevents thermal degradation. |
| Inlet Temp | 90°C (0.1 min) | Rapid transfer after solvent vent. |
| Column | 5% Phenyl-arylene (e.g., DB-5ms, TG-5SilMS) | Low bleed, high thermal stability. |
| Dimensions | 15 m | Short path/thin film for high boilers. |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Maintain efficiency at high temp. |
| Oven Ramp | 100°C (1 min) | Fast ramp to minimize residence time. |
| Transfer Line | 280°C | Avoid cold spots. |
C. Mass Spectrometry (ECNI) Settings
| Parameter | Setting | Rationale |
| Source Temp | 160°C – 200°C | Lower is better for ECNI sensitivity. |
| Reagent Gas | Methane (99.999%) | Thermalizes electrons for capture. |
| Pressure | 1.5 – 2.0 mL/min (Reagent flow) | Critical for stable plasma. |
| Acquisition | SIM (Selected Ion Monitoring) | Maximum sensitivity. |
| Monitored Ions | m/z 300–500 (Congener Groups) | Target [M-Cl]⁻ clusters. |
Part 4: Workflow Visualization
The following diagram illustrates the critical decision points and flow of the analysis, highlighting the "Self-Validating" control steps (in Red).
Figure 1: Analytical workflow for LCHHs emphasizing thermal preservation steps (Red Nodes).
Part 5: Data Analysis & Quantification
The "Pattern" Problem
LCHHs do not elute as single peaks but as broad "humps" of unresolved isomers.
-
Integration: Integrate the total area of the congener group hump (e.g., C10-Cl5).
-
Quantification: Use Multiple Linear Regression (MLR) .
-
Compare sample pattern against reference standards of varying chlorination (e.g., 51.5%, 55.5%, 63% Cl).
-
Self-Validation: The calculated total chlorine content must match the weighted average of the standards used.
-
Quality Control (QC) Criteria
-
Resolution: Separation of PCB 180 from CP hump (Florisil efficiency check).
-
Degradation Check: Inject a C20 standard. If peak tailing > 1.5 or area drops > 20% vs. previous run, the liner is active/dirty or the column head is degraded.
References
-
ISO 12010:2019. Water quality — Determination of short-chain polychlorinated alkanes (SCCP) in water — Method using gas chromatography-mass spectrometry (GC-MS) and negative-ion chemical ionization (NCI).[1][7][8][9] International Organization for Standardization.[4] Link
-
Krätschmer, K., et al. (2019). Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry.[10] Analytica Chimica Acta. Link[10]
-
European Union Reference Laboratory (EURL). Guidance Document on the Determination of Chlorinated Paraffins in Food and Feed.Link
-
Tomy, G. T., et al. Physicochemical properties of chlorinated paraffins. The Handbook of Environmental Chemistry.[5] Link
Sources
- 1. Perform Data Treatment for Chlorinated Paraffins in 10 Seconds? - AnalyteGuru [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gcms.cz [gcms.cz]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. adkllabs.com.au [adkllabs.com.au]
- 8. BS EN ISO 12010:2019 - TC | 30 Apr 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 9. e-standart [e-standart.gov.az]
- 10. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 1-Bromo-11-fluoroundecane in Advanced Polymer Synthesis
This comprehensive guide delves into the practical applications of 1-bromo-11-fluoroundecane in the realm of polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed protocols but also the scientific rationale behind the experimental designs. We will explore the unique bifunctional nature of this molecule, leveraging its terminal bromine for controlled polymerization and surface grafting, and its terminal fluorine for imparting desirable low surface energy and hydrophobic/oleophobic properties to the resulting materials.
Introduction: A Molecule of Dual Functionality
This compound is a fascinating building block for polymer scientists. Its structure, featuring a C11 alkyl chain with a bromine atom at one end and a fluorine atom at the other, opens up a diverse range of synthetic possibilities. The bromine atom serves as a versatile handle for initiating polymerizations or for covalent attachment to surfaces, while the fluorine atom, though a single substituent, significantly influences the surface properties of the resulting macromolecules. This unique combination allows for the creation of polymers with tailored architectures and functionalities, finding applications in fields ranging from low-fouling coatings to specialized drug delivery systems.
Partially fluorinated polymers are prized for their exceptional characteristics, including low surface energy, high thermal and chemical stability.[1] The incorporation of fluorine can dramatically alter the surface properties of materials, leading to enhanced hydrophobicity and oleophobicity.[2]
Key Applications and Methodologies
This guide will focus on two primary applications of this compound:
-
As a Precursor to a Fluorinated Monomer for Polymer Synthesis: By converting the bromo- group into a polymerizable moiety, we can create novel fluorinated monomers.
-
As an Initiator for Atom Transfer Radical Polymerization (ATRP): The carbon-bromine bond is an excellent initiating site for ATRP, enabling the synthesis of well-defined block copolymers with a fluorinated tail.[3][4]
Application Note 1: Synthesis of a Novel Fluorinated Methacrylate Monomer and its Polymerization
Objective: To transform this compound into a methacrylate monomer and subsequently polymerize it to yield a side-chain fluorinated polymer. These types of polymers are of great interest for creating surfaces with low surface energy.[5]
Part A: Synthesis of 11-Fluoroundecyl Methacrylate (FUMA)
The synthesis of the fluorinated monomer is a critical first step.[6] This protocol outlines the conversion of the terminal bromine to a methacrylate group via a two-step process: substitution with a hydroxyl group followed by esterification.
Reaction Scheme:
Materials:
| Reagent | Supplier | Purity |
| This compound | >98% | |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | >98% |
| Methacryloyl Chloride | Sigma-Aldrich | 97% |
| Triethylamine (TEA) | Sigma-Aldrich | >99% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 1 M |
| Magnesium Sulfate (MgSO4) | Sigma-Aldrich | Anhydrous |
Step-by-Step Protocol: Synthesis of 11-Fluoroundecanol
-
Hydrolysis: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 39.5 mmol) in 100 mL of a 1:1 mixture of water and tetrahydrofuran (THF).
-
Add sodium hydroxide (2.37 g, 59.3 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the mixture with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to yield 11-fluoroundecanol as a waxy solid.
Step-by-Step Protocol: Synthesis of 11-Fluoroundecyl Methacrylate (FUMA)
-
Esterification: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 11-fluoroundecanol (from the previous step, ~7.5 g, 39.5 mmol) and triethylamine (5.5 mL, 39.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add methacryloyl chloride (3.8 mL, 39.5 mmol) dropwise to the solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with deionized water (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4 and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 11-fluoroundecyl methacrylate (FUMA).
Part B: Free Radical Polymerization of FUMA
Objective: To polymerize the synthesized FUMA monomer to create poly(11-fluoroundecyl methacrylate) (PFUMA).
Materials:
| Reagent | Supplier | Purity |
| 11-Fluoroundecyl Methacrylate (FUMA) | Synthesized in Part A | Purified |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% |
| Toluene | Sigma-Aldrich | Anhydrous |
| Methanol | Sigma-Aldrich | ACS Grade |
Step-by-Step Protocol:
-
Polymerization Setup: In a Schlenk flask, dissolve FUMA (5.0 g, 18.2 mmol) and AIBN (0.030 g, 0.18 mmol, 1:100 initiator to monomer ratio) in 20 mL of anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Precipitation: After cooling, precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol with vigorous stirring.
-
Purification: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Expected Outcome and Characterization:
The resulting PFUMA is expected to be a white, solid material. The success of the synthesis and polymerization can be verified through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the monomer and the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Contact Angle Measurements: To assess the surface energy of a thin film of the polymer. A high contact angle with water is expected, indicating a hydrophobic surface.[5]
Application Note 2: this compound as an Initiator for Atom Transfer Radical Polymerization (ATRP)
Objective: To utilize this compound as an initiator for the controlled radical polymerization of a common monomer, such as methyl methacrylate (MMA), to create a block copolymer with a fluorinated end-group. ATRP is a powerful technique for synthesizing polymers with well-defined architectures and low polydispersity.[7][8]
Causality of Experimental Choices:
-
Initiator: this compound is chosen for its terminal alkyl bromide, which is a classic initiator for copper-mediated ATRP.[3]
-
Catalyst System: A copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) system is selected. This is a robust and widely used catalyst system for the ATRP of methacrylates. The ligand (PMDETA) solubilizes the copper salt and tunes its reactivity.
-
Monomer: Methyl methacrylate (MMA) is a well-studied monomer in ATRP, and its polymerization kinetics are well-understood.
-
Solvent: Anisole is chosen as the solvent due to its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve all components of the reaction mixture.
Experimental Workflow Diagram:
Caption: Workflow for ATRP using this compound.
Step-by-Step Protocol: Synthesis of F-(CH2)11-PMMA Block Copolymer
Materials:
| Reagent | Supplier | Purity |
| This compound | >98% | |
| Methyl Methacrylate (MMA) | Sigma-Aldrich | 99%, inhibitor removed |
| Copper(I) Bromide (CuBr) | Sigma-Aldrich | 99.99% |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% |
| Anisole | Sigma-Aldrich | Anhydrous |
| Tetrahydrofuran (THF) | Sigma-Aldrich | HPLC Grade |
| Methanol | Sigma-Aldrich | ACS Grade |
| Neutral Alumina | Sigma-Aldrich | Activated, Brockmann I |
Protocol:
-
Catalyst Preparation: In a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar. Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Ligand Addition: Add PMDETA (21 µL, 0.1 mmol) to the flask via syringe.
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of MMA (1.0 g, 10.0 mmol), this compound (25.3 mg, 0.1 mmol, for a target degree of polymerization of 100), and 1 mL of anisole.
-
Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles.
-
Reaction Initiation: Transfer the degassed monomer/initiator solution to the catalyst-containing Schlenk flask via a nitrogen-purged syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at 90 °C and stir. Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) or ¹H NMR.
-
Termination: Once the desired conversion is reached (e.g., after 6-8 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Purification: Dilute the reaction mixture with 5 mL of THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the filtered solution to 200 mL of cold methanol with vigorous stirring.
-
Final Product: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.
Self-Validation and Characterization:
The controlled nature of the polymerization should be validated by:
-
Kinetic Analysis: A linear first-order kinetic plot of ln([M]₀/[M]) versus time indicates a constant number of active species.
-
Molecular Weight Evolution: The number-average molecular weight (Mn) should increase linearly with monomer conversion, as determined by GPC.
-
Low Polydispersity: The PDI of the resulting polymer should be low (typically < 1.3), confirming a narrow molecular weight distribution.[7]
-
¹⁹F NMR Spectroscopy: The presence of a signal corresponding to the terminal fluorine will confirm the incorporation of the initiator fragment.
References
-
ATRP - Polymerization Methods. (n.d.). St. Benedict & St. John's University. Retrieved February 8, 2026, from [Link]
-
Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials, 10(12), 901-915. [Link]
-
Atom transfer radical polymerization approach (ATRP) techniques are currently one of the most influential solutions in the preparation of precisely-defined polymer. (n.d.). NCN. Retrieved February 8, 2026, from [Link]
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]
-
Li, W., et al. (2014). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Advances, 4(52), 27535-27543. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Tressaud, A., et al. (2005). Surface Modification of Polymers Treated by Various Fluorinating Media. Journal of Fluorine Chemistry, 126(2), 121-129. [Link]
-
Ameduri, B. (2021). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Polymers, 13(5), 786. [Link]
-
Montanaro, J., & Svoronos, P. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1153. [Link]
-
Ma, L., & Liu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8195-8207. [Link]
-
Kharitonov, A. P. (2018). Surface Modification of Polymers Treated by Various Fluorinating Media. Coatings, 8(10), 349. [Link]
-
Meng, S., et al. (2022). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry, 13(25), 3634-3642. [Link]
-
Nishino, T., et al. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Polymers, 8(3), 91. [Link]
-
Li, W., et al. (2014). Scheme 1 Synthesis of the fluorinated monomer. [Image]. ResearchGate. [Link]
-
Owen, M. J., & Williams, D. E. G. (1991). Surface modification by fluoroalkyl-functional silanes. Journal of Adhesion Science and Technology, 5(4), 307-320. [Link]
-
Synthesis of Fluorine-Containing Polymers by Functionalization of cis-1,4-Polyisoprene with Hypervalent Iodine Compounds. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Atom Transfer Radical Polymerization of Functional Monomers Employing Cu-Based Catalysts at Low Concentration: Polymerization of Glycidyl Methacrylate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric Catalysts. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Synthesis and Investigation of Properties of Polynorbornenes with Bromoanthracene Substituent. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Polydopamine-Mediated Grafting of Cationic Polymer Brushes for Adsorption of Fluorinated Compounds. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
-
Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. (n.d.). Nature.com. Retrieved February 8, 2026, from [Link]
-
Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
2.11: Living Radical Polymerization- ATRP. (2021, September 12). Chemistry LibreTexts. [Link]
-
Focus on: Polymer-Grafted Surfaces. (2016, September 27). RSC Blogs. [Link]
-
Grafting organic polymer films on surfaces of carbon nanotubes by surface electroinitiated emulsion polymerization. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Atom Transfer Radical Polymerization | ATRP Living Polymer. (2023, November 10). YouTube. [Link]
-
Surface-grafting polymers: from chemistry to organic electronics. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Polymerization Methods: ATRP [faculty.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Guide: Purification of Crude 1-Bromo-11-fluoroundecane
Executive Summary & Safety Directive
Compound: 1-Bromo-11-fluoroundecane (
⚠️ CRITICAL SAFETY WARNING: METABOLIC TOXICITY
Before proceeding, you must acknowledge the biological hazards of
-
Mechanism: Long-chain
-fluoro compounds mimic fatty acids. Upon accidental ingestion or absorption, they undergo -oxidation in the mitochondria. -
Risk: Depending on the chain length, this can generate fluoroacetate or fluorocitrate precursors, which are potent inhibitors of the Krebs cycle (aconitase inhibition).
-
Protocol: Handle all fractions as if they are lethal metabolic poisons. Double-glove (Nitrile/Laminate), work strictly in a fume hood, and bleach all glassware before washing.
Diagnostic Triage: Characterizing the Crude
You likely synthesized this via a Halex reaction (e.g.,
| Species | Est.[1] Boiling Point (18 mmHg)* | Polarity (TLC) |
| 1,11-Difluoroundecane (Over-reacted) | ~110–120 °C | Lowest ( |
| This compound (Target) | ~150–160 °C | Medium |
| 1,11-Dibromoundecane (Starting Material) | 190–192 °C | Highest ( |
*Boiling points estimated based on refractive index and atomic mass differences between Br and F analogs.
Decision Logic Flowchart
Use this logic gate to determine your purification strategy.
Figure 1: Purification Decision Matrix. Note that removing dipolar aprotic solvents (DMF/Sulfolane) is a prerequisite for successful distillation.
Detailed Purification Protocols
Protocol A: Aggressive Aqueous Workup (Solvent Removal)
Why: Halex reactions often use DMF, DMSO, or Sulfolane. These high-boiling solvents will co-distill with your product or cause "bumping" and decomposition.
-
Dilution: Dilute the crude reaction mixture with Diethyl Ether (
) or Pentane (5x volume of crude). Do not use DCM; it effectively extracts DMF/DMSO. -
Wash 1 (Salts): Wash vigorously with deionized water (2x).
-
Wash 2 (Solvent Stripping): Wash with 0.5 M LiCl (aq) or saturated brine (3x). The lithium cation coordinates strongly with DMF/DMSO, pulling it into the aqueous phase.
-
Drying: Dry organic layer over anhydrous
for 20 minutes. Filter and concentrate via rotary evaporation.
Protocol B: Fractional Vacuum Distillation (The Gold Standard)
Why: The boiling point difference (
Equipment:
-
Short-path distillation head or (preferably) a 10-cm Vigreux column.
-
High vacuum pump (capable of <5 mmHg).
-
Oil bath with magnetic stirring.
Procedure:
-
Vacuum Check: Ensure your system holds a steady vacuum. At 18 mmHg , the target boils ~150–160 °C. At 1 mmHg , it will boil significantly lower (~80–90 °C), which is safer for the molecule.
-
Fraction 1 (Forerun): Collect the low-boiling fraction. This is primarily 1,11-difluoroundecane and any residual solvent.
-
Fraction 2 (The Heart Cut): When the temperature stabilizes at the target plateau, switch receivers. Collect the This compound .
-
Visual Cue: The refractive index often changes; the product is slightly more viscous than the difluoro-impurity.
-
-
Pot Residue: Do not distill to dryness. The remaining liquid is 1,11-dibromoundecane .[2]
Protocol C: Flash Chromatography (The Polisher)
Why: If distillation yields overlapping fractions (90% purity), use a silica plug to remove the non-polar Di-F and the more polar Di-Br.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: 100% Hexanes (or Pentane).
Workflow:
-
Load: Load crude oil as a neat liquid or dissolved in minimum hexanes.
-
Elution:
-
First off: 1,11-Difluoroundecane (moves with solvent front).
-
Second: this compound (
in Hexanes). -
Third: 1,11-Dibromoundecane (
in Hexanes).
-
-
Visualization: These compounds are UV inactive. Use Iodine (
) Chamber or KMnO4 (though KMnO4 is weak for saturated halides; Iodine is superior).
Troubleshooting & FAQs
Q1: My product is turning brown during distillation. What is happening?
-
Diagnosis: Elimination reaction (dehydrohalogenation) is occurring, generating HBr/HF and alkenes.
-
Fix:
-
Lower the bath temperature and improve your vacuum (aim for <1 mmHg).
-
Add a small amount of solid
or Calcium Hydride to the distillation pot to neutralize trace acid evolution in situ.
-
Q2: I cannot separate the dibromide starting material from my product on TLC.
-
Diagnosis: Long alkyl chains dominate the polarity, making the Br vs. F difference subtle.
-
Fix: Switch solvent systems. Try 100% Pentane instead of Hexanes (lower eluting power). If still overlapping, run the plate 3 times (elute, dry, elute again) to amplify the separation distance.
Q3: Can I use GC-MS to quantify the yield?
-
Yes, but: Note that alkyl bromides can sometimes undergo thermal degradation in the GC inlet (loss of H-Br).
-
Verification: Ensure your inlet temperature is <250°C. If you see peaks with mass [M-80] or [M-82], that is thermal elimination inside the instrument, not necessarily impurity in your flask.
References
-
Pattison, F. L. M., et al. (1956). Toxic Fluorine Compounds.[3][4][5][6] I. The Synthesis and Biological Properties of Some Omega-Fluorine Compounds. Canadian Journal of Chemistry.
- Grounding: Establishes the synthesis and extreme toxicity of -fluoroalkanes.
-
Sigma-Aldrich. (n.d.). 1,11-Dibromoundecane Product Specification & Physical Properties.
- Grounding: Provides the boiling point baseline (190-192°C/18 mmHg)
-
PubChem. (2023). 1-Bromoundecane Physical Properties. National Library of Medicine.
- Grounding: Used for comparative boiling point estim
Sources
- 1. 1,11-Dibromoundecane | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,11-Dibromoundecane | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ugr.es [ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human detoxification of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for synthesizing 1-Bromo-11-fluoroundecane.
Ticket ID: #BFU-11-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting
Executive Summary
1-Bromo-11-fluoroundecane (CAS: 463-33-2) is a critical heterobifunctional linker used primarily in PROTAC® (Proteolysis Targeting Chimera) development and radiopharmaceutical chemistry. Its value lies in the orthogonal reactivity of its termini: the alkyl bromide allows for
This guide addresses the two primary synthetic routes:
-
Dehydroxyfluorination (High Purity, Higher Cost)
-
Nucleophilic Halogen Exchange (Halex) (Lower Cost, Statistical Mixture)
Module 1: The "Gold Standard" Route (Dehydroxyfluorination)
Precursor: 11-Bromoundecan-1-ol (CAS: 1611-56-9) Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®
The Protocol
This route is preferred for medicinal chemistry applications requiring high purity (>95%) as it avoids the statistical mixtures inherent to the Halex route.
Standard Operating Procedure (SOP):
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve 11-bromoundecan-1-ol (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Crucial for DAST.
-
Addition: Add DAST (1.2 eq) dropwise via syringe.
-
Ramp: Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.
-
Quench: Pour reaction mixture into saturated
(aq). Caution: Gas evolution.
Troubleshooting & Optimization (Q&A)
Q: My reaction turned black/tarry, and yield is <30%. What happened? A: This is a classic sign of thermal decomposition or elimination .
-
Diagnosis: DAST is thermally unstable.[1] Adding it at
or RT can cause vigorous exotherms, leading to charring. -
Fix: Strictly adhere to the
addition. If using Deoxo-Fluor , you can start at , as it is more thermally stable, but is safer for the substrate to prevent elimination to 11-bromo-1-undecene.
Q: I am seeing a significant amount of 11-bromo-1-undecene (Elimination Product). A: The fluoride source is acting as a base.
-
Mechanism: The intermediate alkoxy-sulfur species is prone to E2 elimination if the temperature is too high or if the reaction is too concentrated.
-
Optimization: Switch to XtalFluor-E® or Fluolead™ . These reagents are less basic and handle "drying" issues better than DAST. Alternatively, add a non-nucleophilic base like 2,6-di-tert-butylpyridine (0.5 eq) to buffer HF generated in situ.
Q: The DAST bottle is old. Can I still use it? A: Do not risk it. DAST hydrolyzes to HF and thionyl fluoride upon contact with moisture. If the liquid is cloudy or has a crust, discard it. Using hydrolyzed DAST introduces water, which kills the reaction and generates dangerous HF gas.
Workflow Visualization
Caption: Kinetic competition between nucleophilic fluorination and elimination during dehydroxyfluorination.
Module 2: The "Economy" Route (Nucleophilic Substitution)
Precursor: 1,11-Dibromoundecane (CAS: 16696-65-4) Reagent: Potassium Fluoride (KF) or Cesium Fluoride (CsF)[2]
The Protocol
This route is cheaper but requires careful stoichiometry to avoid 1,11-difluoroundecane (disubstitution).
Standard Operating Procedure (SOP):
-
Stoichiometry: Use a 4:1 molar ratio of Dibromide to Fluoride source. You want the dibromide in excess to statistically favor mono-substitution.
-
Catalyst: Add 18-Crown-6 (0.1 eq) if using KF, or use CsF (no crown ether needed, but expensive).
-
Solvent: Anhydrous Acetonitrile (MeCN) or t-Amyl Alcohol .
-
Conditions: Reflux (80-90 °C) for 12-24 hours.
-
Workup: Filter off salts, concentrate, and purify via fractional distillation or column chromatography.
Troubleshooting & Optimization (Q&A)
Q: The reaction is extremely slow (<10% conversion after 24h). A: This is a "Naked Fluoride" issue.
-
Cause: Fluoride is a poor nucleophile in organic solvents because it is tightly solvated or forms tight ion pairs.
-
Fix 1 (Solvation): Ensure you are using 18-Crown-6 to chelate the Potassium, making the Fluoride "naked" and reactive.
-
Fix 2 (Drying): KF is hygroscopic. Spray-dried KF is superior to crystalline KF. Water forms a solvation shell around F-, killing reactivity. Add 3Å Molecular Sieves to the reaction.
Q: I cannot separate the product from the starting material. A: This is the main drawback of this route.
-
Data:
-
1,11-Dibromoundecane BP: ~160 °C (at reduced pressure)
-
This compound BP: ~145-150 °C (estimated)
-
-
Resolution: Flash chromatography on silica gel is difficult due to lack of polarity difference.
-
Tip: Use Silver Nitrate (AgNO3) impregnated silica . The weak interaction between Ag+ and the halogens can sometimes improve separation resolution.
-
Alternative: React the crude mixture with a slight excess of a nucleophile (like your target ligand) if the ligand is cheap. The di-bromo species will react twice (forming a dimer), which is easily separable from the mono-ligated product.
-
Reaction Logic Tree
Caption: Decision logic for optimizing the Halex reaction to favor mono-substitution.
Module 3: Critical Data & Comparison
Route Comparison Table
| Feature | Route A: Dehydroxyfluorination | Route B: Halex Substitution |
| Starting Material | 11-Bromoundecan-1-ol | 1,11-Dibromoundecane |
| Key Reagent | DAST / Deoxo-Fluor | KF / 18-Crown-6 |
| Major Impurity | 11-Bromo-1-undecene (Alkene) | 1,11-Difluoroundecane |
| Purification | Easy (Polarity difference) | Difficult (Boiling point similarity) |
| Cost | High (Reagents) | Low (Reagents) |
| Scalability | Moderate (Safety concerns) | High |
Physical Properties for Isolation
-
Molecular Formula:
-
Molecular Weight: 253.20 g/mol
-
Boiling Point: 284 °C (760 mmHg) / ~135 °C (15 mmHg)
-
Density: 1.106 g/cm³[3]
References
-
Middleton, W. J. (1975). New fluorinating reagents.[1][2][4][5] Dialkylaminosulfur fluorides.[1] Journal of Organic Chemistry. (Foundational text for DAST protocols).
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. (Deoxo-Fluor stability data).
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[4] (Discussion on "naked" fluoride reactivity).
-
Yang, X., et al. (2025).[4] Discovery of Artesunate (ARS) PROTACs as GPX4 protein degraders.[6] European Journal of Medicinal Chemistry. 6 (Application of 11-bromoundecan-1-ol as PROTAC linker).
-
NIST Chemistry WebBook. 1,11-Dibromoundecane Properties.7.[8][9]
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:463-33-2 | Chemsrc [chemsrc.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,11-Dibromoundecane [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yields in the preparation of bromo-fluoro alkanes.
Status: Online Operator: Senior Application Scientist Topic: Optimization of Yields in Bromo-Fluoro Alkane Preparation Ticket ID: BF-ALK-OPT-001
Introduction: The Halogenation Challenge
Welcome to the technical support hub. You are likely here because your yields are low, your regioselectivity is inverted, or your starting material is polymerizing into a tar.
Synthesizing bromo-fluoro alkanes is a high-wire act. You are attempting to introduce two halogens with vastly different electronic personalities onto the same scaffold. Fluorine (
This guide focuses on the two most prevalent synthetic routes:
-
Bromofluorination of Alkenes (The primary route to vicinal bromo-fluoro alkanes).
-
Radical Bromination of Fluoroalkanes (Functionalizing fluorinated scaffolds).
Module 1: Bromofluorination of Alkenes
The Scenario: You are reacting an alkene with a bromine source (usually NBS) and a fluoride source (HF-amine complex) to get a vicinal bromo-fluoride.[1] The Problem: Low yield, formation of bromohydrins (OH instead of F), or polymerization.
Core Mechanism & Logic
To troubleshoot, you must visualize the "push-pull" mechanism.
-
Electrophilic Attack: The alkene attacks
(from NBS), forming a bridged bromonium ion . -
Nucleophilic Opening: The fluoride ion (
) attacks the bromonium ring. -
Regioselectivity:
attacks the more substituted carbon (Markovnikov-like) because that carbon bears more partial positive charge in the transition state. -
Stereochemistry: Anti-addition (trans product).
Visualizing the Pathway (Graphviz)
Caption: Mechanistic pathway of bromofluorination. Note the critical divergence points for side products.
Troubleshooting Q&A
Q1: My reaction turns into a black tar/polymer. What happened?
Diagnosis: Acidity Overload.
Explanation: You are likely using Olah’s Reagent (Pyridine·9HF) or a high-ratio HF complex. While effective for simple alkenes, the high acidity initiates cationic polymerization in styrene derivatives or electron-rich alkenes.
The Fix: Switch to Triethylamine Trihydrofluoride (Et
-
Protocol Adjustment: Use 1.5 eq NBS and 2.0 eq Et
N·3HF in DCM at 0°C.
Q2: I am isolating the Bromohydrin (Br-C-C-OH) instead of the Fluoride. Why? Diagnosis: Moisture Contamination (The "Hard Nucleophile" Competition). Explanation: Water is a better nucleophile than fluoride in many organic solvents. If your solvent is not anhydrous, or your HF reagent is wet, water attacks the bromonium ion. The Fix:
-
Dry Solvents: Use DCM distilled over
. -
Plasticware: Glass reacts with HF to produce water (
). Perform the reaction in Teflon (PFA/FEP) or Polypropylene vessels. This is a non-negotiable self-validating step: if you use glass, you generate the very water that kills your yield.
Q3: The regioselectivity is wrong (F is on the less substituted carbon). Diagnosis: Steric hindrance or unusual electronic effects. Explanation: Standard conditions favor Markovnikov (F on more substituted C). However, if the "more substituted" position is tertiary and extremely bulky, the fluoride might be blocked. The Fix: Regiocontrol is difficult to reverse in this specific mechanism. Consider an alternative route:
-
Strategy: Epoxidize the alkene first, then open the epoxide with
(gives the same regiochemistry) or use to open a fluoro-epoxide (rare). -
Note: In radical pathways (see Module 2), selectivity is governed by radical stability, not cationic charge.
Module 2: Radical Bromination of Fluoroalkanes
The Scenario: You have a fluorinated scaffold (e.g., a fluoro-ethyl group) and need to add a bromine via Wohl-Ziegler bromination. The Problem: No reaction or over-bromination.
Troubleshooting Q&A
Q1: The reaction won't start. I've refluxed for hours. Diagnosis: Initiator Death or Oxygen Quenching. Explanation: Radical chains require an initiation event.[2] Oxygen is a radical scavenger (diradical) and will quench your initiator before the chain starts. The Fix:
-
Degas: Sparge the solvent (usually
or Trifluorotoluene) with Argon for 15 mins. -
Check Initiator: AIBN decomposes over time. Recrystallize your NBS to remove HBr and impurities, and ensure your AIBN is fresh.
-
Light Source: If using photo-initiation, ensure your glassware (Pyrex) isn't filtering the necessary UV wavelength. Quartz vessels are preferred for photo-bromination.
Q2: I'm getting a mixture of mono-, di-, and tri-bromo products. Diagnosis: Stoichiometry and Conversion Control. Explanation: The product (bromo-fluoroalkane) is often more reactive than the starting material due to radical stabilization by the bromine. The Fix: Stop the reaction at 60-70% conversion . Do not push for 100%. It is better to recycle starting material than to separate a complex mixture of poly-brominated side products.
Module 3: Experimental Data & Solvent Selection
Solvent choice dictates the stability of the intermediate ions.
| Solvent | Polarity | Suitability for Bromofluorination | Notes |
| Dichloromethane (DCM) | Moderate | High | The Gold Standard. Solubilizes NBS and organic substrates well. |
| Diethyl Ether | Low | Low | Can complex with Lewis acids; volatile. |
| Acetonitrile | High | Medium | Good for solubility, but can act as a nucleophile (Ritter reaction side-product). |
| Toluene | Low | Low | Poor solubility for HF-amine complexes; radical scavenger issues. |
Standard Protocol: Vicinal Bromofluorination (Haufe Conditions)
Adapted from G. Haufe et al. [1]
-
Setup: Use a Polypropylene flask (protects against HF etching/water generation).
-
Reagents:
-
Substrate: 1.0 equiv (e.g., Cyclohexene)
-
NBS: 1.2 - 1.5 equiv (Recrystallized)
-
Et
N[3]·3HF: 1.5 - 2.0 equiv -
Solvent: Anhydrous DCM (0.5 M concentration)
-
-
Procedure:
-
Workup: Pour into ice-cold saturated
/ (to quench HF and excess ). Extract with DCM.
Decision Logic: Troubleshooting Flowchart
Use this logic gate to diagnose your low yields immediately.
Caption: Diagnostic logic tree for identifying the root cause of failure in bromofluorination.
References
-
Haufe, G. (2025).[1] Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2.[1] ResearchGate. Link
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[1][5][6][7][8] 63. Fluorination with Pyridinium Poly(hydrogen fluoride). Synthesis. (Foundational text on Olah's Reagent acidity).
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Asymmetric Synthesis. Link
-
Master Organic Chemistry. (2013). Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Link
-
Chemistry Steps. (2024). Allylic Bromination by NBS with Practice Problems. Link
Disclaimer: Fluorinated reagents, particularly HF sources, are extremely hazardous. Always use proper PPE, including calcium gluconate gel on standby, and work within a fume hood.
Sources
Technical Support Center: Purification of Long-Chain Alkyl Halides
Welcome to the technical support center for the purification of long-chain alkyl halides. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity alkyl halides for their work. The presence of even trace impurities can have profound consequences, from poisoning catalysts in downstream reactions to introducing potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[1] This document provides a series of structured FAQs and troubleshooting guides to address common challenges encountered during the purification process, grounded in fundamental chemical principles and field-proven methodologies.
Section 1: The Impurity Profile - Understanding Your Contaminants (FAQ)
This section addresses the most common impurities and their origins. A clear understanding of what you are trying to remove is the first principle of effective purification.
Q1: What are the most common impurities in a crude long-chain alkyl halide sample synthesized from an alcohol?
A: Your crude product is rarely a single compound. It is typically a mixture containing the desired alkyl halide along with several process-related impurities. The most common are:
-
Unreacted Starting Material: The precursor long-chain alcohol is a very common impurity.[2] Its removal is critical as its hydroxyl group can interfere with many subsequent reactions, such as Grignard formations or organometallic couplings.
-
Elimination Byproducts (Alkenes): Synthesis of alkyl halides is often in competition with elimination reactions (E1 and E2) that produce corresponding alkenes.[3][4][5] This is particularly prevalent when using heat or strong bases, or when synthesizing secondary and tertiary halides.[6][7]
-
Dialkyl Ethers: Formed as a side-product, especially under acidic conditions where one molecule of the starting alcohol acts as a nucleophile, attacking another protonated alcohol molecule.[2]
-
Residual Acid or Base: Catalysts or reagents used in the synthesis (e.g., H₂SO₄, HCl, PBr₃) must be completely removed as they can degrade the product or interfere with future steps.[2][8]
-
Water: Introduced during the reaction or aqueous work-up steps.[2]
-
Colored Impurities: For alkyl iodides and bromides, trace amounts of free halogens (I₂ or Br₂) can impart a yellow or brown color.[9]
Q2: Why does the choice of synthesis method (e.g., from an alcohol with HBr vs. SOCl₂) affect the impurity profile?
A: The mechanism of the reaction dictates the side products.
-
Using Hydrohalic Acids (HX): Reactions of alcohols with acids like HCl, HBr, or HI proceed via SN1 or SN2 mechanisms.[10] Tertiary alcohols react quickly via an SN1 mechanism, which involves a carbocation intermediate. This carbocation is prone to rearrangement and is a key intermediate for the competing E1 elimination reaction, which generates alkenes.[6][11] Primary alcohols favor an SN2 pathway, which is less prone to elimination but can be slower.
-
Using Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃): These reagents convert the alcohol's hydroxyl group into an excellent leaving group without the use of strong acid. This often leads to a cleaner reaction with fewer elimination byproducts, especially when conducted at lower temperatures. The byproducts (SO₂ and HCl for SOCl₂) are gaseous and can be easily removed.
Q3: Are these impurities always problematic?
A: Yes, particularly in drug development and catalysis. Alkyl halides themselves are often considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[1] Impurities like unreacted starting materials or byproducts can have their own toxicological profiles or reactivity issues. For instance, an alkene impurity can undergo unintended side reactions in a subsequent catalytic cycle, leading to reduced yield and complex product mixtures.
Section 2: Purification Strategy - A Step-by-Step Workflow
A robust purification strategy is systematic. The following workflow provides a logical sequence for removing the impurities identified above.
Caption: General workflow for the purification of long-chain alkyl halides.
Protocol 1: Aqueous Washing (Liquid-Liquid Extraction)
This is the first line of defense and is designed to remove inorganic acids, bases, and highly polar, water-soluble impurities.
Objective: To neutralize and remove residual acids and wash away unreacted water-soluble precursors.
Step-by-Step Methodology:
-
Setup: Place the crude alkyl halide in a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).
-
Neutralization Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas. Shake gently and vent frequently until gas evolution ceases.
-
Extraction: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.
-
Water Wash: Add an equal volume of deionized water to the organic layer remaining in the funnel. Shake and separate as before. This removes any remaining bicarbonate solution and other water-soluble impurities.
-
Brine Wash: Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine).
-
Causality: The high ionic strength of the brine solution reduces the solubility of the organic product in the aqueous layer, driving more of your product into the organic phase and helping to break up any emulsions that may have formed.[2]
-
-
Collection: Drain the organic layer (your alkyl halide) into a clean, dry Erlenmeyer flask.
Self-Validating Checkpoint: After the NaHCO₃ wash, test the pH of the aqueous layer with litmus paper. It should be neutral or slightly basic, confirming the removal of acid.
Protocol 2: Drying the Organic Product
Objective: To remove residual water, which can interfere with purification by distillation or harm water-sensitive reagents in subsequent steps.
Step-by-Step Methodology:
-
Agent Selection: Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the flask containing the washed organic product. MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is less acidic and may be preferred for sensitive substrates.
-
Application: Add the drying agent in small portions and swirl the flask. Continue adding until some of the agent remains free-flowing and does not clump together (resembling a "snow globe" effect).
-
Dwell Time: Allow the flask to stand for 10-15 minutes to ensure complete drying.
-
Removal: Remove the drying agent by gravity filtration or by carefully decanting the dried liquid into a clean, dry round-bottom flask suitable for distillation.
Protocol 3: Primary Purification (Distillation vs. Chromatography)
The choice between these two powerful techniques depends on the physical properties of the impurities.
| Technique | Principle | Best For Removing | Considerations |
| Vacuum Fractional Distillation | Separation based on differences in boiling points. | Unreacted alcohol (higher BP), alkenes/ethers (often similar but distinct BP). | Ideal for thermally stable compounds with significantly different boiling points. Vacuum is essential for long-chain compounds to prevent decomposition at high temperatures.[12] |
| Column Chromatography | Separation based on differences in polarity. | Alkenes (less polar), unreacted alcohols (more polar). | Excellent for separating compounds with similar boiling points but different functional groups/polarities.[13][14] |
Protocol 3A: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column (e.g., Vigreux) to enhance separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Heat the flask gently using a heating mantle and stir bar.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the column. Maintain a slow and steady distillation rate.
-
Fraction Collection: Discard any initial low-boiling "forerun." Collect the fraction that distills at a constant temperature corresponding to the boiling point of your target alkyl halide at the applied pressure.
-
Shutdown: Once the desired fraction is collected, stop heating and allow the system to cool completely before releasing the vacuum to prevent bumping or flask implosion.
Self-Validating Checkpoint: A stable temperature plateau during distillation indicates the collection of a pure compound. Purity of collected fractions should be confirmed by GC-MS or NMR.
Section 3: Troubleshooting Guide
Caption: A decision tree for common alkyl halide purification issues.
Q: My final product is yellow/brown, especially after distillation. What causes this and how can I fix it?
A: This is almost always due to trace amounts of elemental iodine (I₂) or bromine (Br₂), which can form from the decomposition of the alkyl halide, especially upon heating.
-
Troubleshooting Steps:
-
Aqueous Thiosulfate Wash: Before drying, wash the organic layer with a dilute (5-10%) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces the halogen to the colorless halide ion (e.g., I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻).
-
Activated Carbon: Stir the crude product with a small amount of activated carbon for 15-20 minutes, then filter. This can adsorb colored impurities.
-
Pass Through Alumina: For stubborn cases, pass the material through a short plug of neutral alumina.
-
Q: I have a persistent emulsion during the aqueous wash that won't separate.
A: Emulsions are common with long-chain, surfactant-like molecules.
-
Troubleshooting Steps:
-
Patience: Let the separatory funnel stand undisturbed for an extended period (20-30 minutes).
-
Brine: Add a significant amount of saturated brine solution, which increases the polarity of the aqueous phase and forces the separation.[2]
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite or glass wool to break up the microscopic droplets.
-
Q: My GC/NMR analysis shows I still have 5-10% of the corresponding alkene after a thorough aqueous workup. What should I do?
A: An aqueous wash will not remove a non-polar alkene. This is a classic case where you must use a method that separates based on a property other than water solubility.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most reliable method. Alkenes are less polar than the corresponding alkyl halides. Using a non-polar eluent system (e.g., hexanes or petroleum ether), the alkene will elute from the silica gel column first, followed by the more polar alkyl halide.[14]
-
Fractional Distillation: If the boiling points are sufficiently different (typically >20-30 °C), careful fractional distillation should provide good separation. Check the literature values for the boiling points of your specific compounds.
-
Q: My final yield was much lower than expected. Where could my product have gone?
A: Product loss can occur at multiple stages. A systematic review is necessary.
-
Troubleshooting Checklist:
-
Incomplete Reaction: Did you confirm the reaction went to completion via TLC or GC before starting the workup?
-
Extraction Losses: Did you perform multiple extractions? A single extraction is often insufficient. Is your product slightly water-soluble? The brine wash helps mitigate this.
-
Transfer Losses: Every time you transfer your material from one piece of glassware to another, you lose some product. Minimize transfers and rinse glassware with a small amount of solvent to recover adhered product.
-
Distillation Errors: Did you collect too narrow a fraction, leaving product in the pot or in the "shoulders" of the distillation curve? Was your vacuum too high, causing the boiling point to be too low to measure accurately? Did the product decompose in the hot distillation pot?
-
Section 4: Purity Analysis - The Final Verdict
Never assume your purification was successful. Always validate the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for assessing the purity of volatile compounds. It provides quantitative information on the percentage of your main component and can help identify the structure of any remaining impurities.[1][15]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the structure of your desired product and can detect impurities if they are present in sufficient quantity (>1-2%). Look for the absence of characteristic signals from starting materials (e.g., the broad -OH proton of an alcohol) or byproducts (e.g., vinylic protons of an alkene).
-
Refractive Index: A quick physical constant measurement that can be compared to literature values for a pure compound. It is a good, albeit less definitive, indicator of purity.[16]
By following this structured approach of identifying potential impurities, applying a logical purification workflow, and troubleshooting effectively, you can confidently prepare long-chain alkyl halides of the high purity required for demanding applications in research and development.
References
- Purifying alkyl halides. (n.d.). Google Patents.
-
Elimination of Alkyl Halides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Alkyl Halide Elimination Reactions. (n.d.). Scribd. Retrieved from [Link]
-
Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]
-
Elimination Reactions. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
-
Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6533. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Preparation of Alkyl Halides. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation and Purification of An Alkyl Halide. (n.d.). Scribd. Retrieved from [Link]
- Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. (n.d.). Google Patents.
-
Alkyl halides- Classification, Properties and Methods of Preparation. (n.d.). Allen Overseas. Retrieved from [Link]
-
Alkyl Halides. (n.d.). Rutgers University. Retrieved from [Link]
-
Alkyl Halides to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ways to determine the concentration of alkyl halides in organic solvents. (2020, August 21). ResearchGate. Retrieved from [Link]
-
Reaction of Alkyl Halides with Silver Nitrate. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Zielke, B. T. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Heliyon, 10(24), e41018. Retrieved from [Link]
-
Preparation of alkyl halides from alcohols. (n.d.). Khan Academy. Retrieved from [Link]
-
Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alkyl Halides - Structure and Physical Properties. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
- Stabiliser composition for halide-containing polymers. (n.d.). Google Patents.
-
Elimination Reactions of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Iodoform reaction of alkyl halide? (2017, April 21). Chemistry Stack Exchange. Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]
-
Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). (2012, April 11). YouTube. Retrieved from [Link]
-
Alkyl Iodide. (n.d.). Byju's. Retrieved from [Link]
-
One-step Preparation of Carbonates by the Reaction of Alcohols with Alkyl Halides and Silver Carbonate. (n.d.). J-STAGE. Retrieved from [Link]
- Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. (n.d.). Google Patents.
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024, December 6). PubMed. Retrieved from [Link]
-
Help. How do I separate a mixture made of alkene/alkyne and a alkyl/aril halide. (n.d.). Reddit. Retrieved from [Link]
-
What is the chemical equation to obtain alkyl iodide from alkyl bromide? What is the name of the reaction? (2018, March 18). Quora. Retrieved from [Link]
Sources
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Best practices for the storage and handling of reactive haloalkanes.
Technical Support Center: Reactive Haloalkanes Current Status: Operational | Agent: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the Reactive Haloalkanes Support Module. You are likely here because your methyl iodide has turned brown, your benzyl bromide is fuming, or your yields are plummeting due to suspected reagent degradation.
Reactive haloalkanes (alkyl halides) are the workhorses of nucleophilic substitution (
This guide is not a textbook; it is a troubleshooting system designed to reverse entropy in your reagent inventory and ensure data integrity in your synthesis.
Module 1: Storage & Stability (The Prevention Phase)
User Query: "My bottle of Iodomethane (Methyl Iodide) has turned from colorless to a dark amber/brown. Is it still usable, and how do I prevent this?"
Dr. Thorne: The brown color is elemental iodine (
The Degradation Mechanism
Reactive iodides degrade via a radical chain mechanism triggered by photons (
Figure 1: The photolytic degradation cycle of alkyl iodides and the intervention mechanism of Copper turnings.
Protocol: The "Eternal Storage" System
To maintain purity >99.5% over months, you must implement a multi-barrier storage system.
-
The Primary Stabilizer (Copper): Add activated Copper turnings to the bottle.
-
The Photon Shield: Wrap the bottle in aluminum foil or store in amber glass.
-
Why: The C-I bond dissociation energy is low (~50-60 kcal/mol). Ambient lab light is sufficient to cleave it.
-
-
The Thermal Brake: Store at 2°C – 8°C.
-
Why: Low temperature kinetically inhibits the elimination reaction (formation of HX and alkene) which is the second major decomposition pathway.
-
Module 2: Handling & Safety (The Action Phase)
User Query: "I need to transfer Benzyl Bromide, but it is a potent lachrymator. How do I handle it safely and clean the glassware without clearing out the lab?"
Dr. Thorne: Lachrymators (tear agents) like benzyl bromide and allyl chloride alkylate the TRPA1 ion channels in your eyes and lungs. Standard "soap and water" cleaning is dangerous because it aerosolizes the compound before destroying it. You must chemically destroy the agent before cleaning.
Critical Safety Table: Glove Permeation
Warning: Standard Nitrile gloves provide insufficient protection against small alkyl halides.
| Reagent Class | Glove Material (Recommended) | Breakthrough Time | Nitrile Performance |
| Methyl Iodide | Silver Shield / 4H (Laminate) | > 4 Hours | < 5 Minutes (Danger!) |
| Benzyl Bromide | Viton or Double Nitrile (change immediately) | > 1 Hour | ~15 Minutes |
| Allyl Chloride | Viton / PVA | > 4 Hours | Poor |
Protocol: The "Quench-First" Decontamination
Never wash contaminated glassware directly in the sink. Follow this chemical destruction workflow.
-
Preparation: Prepare a "Quench Bath" consisting of Ethanolic KOH (10% KOH in Ethanol/Water 1:1).
-
The Soak: Fully submerge all contaminated syringes, needles, and flasks into the bath.
-
Time: Allow to soak for 24 hours.
-
Disposal: The solution is now basic organic waste. The glassware can be rinsed with water and washed normally.
Module 3: Reaction Troubleshooting (The Result Phase)
User Query: "My
Dr. Thorne: The presence of alcohol (
Troubleshooting Logic: The Hydrolysis Trap
In polar aprotic solvents (DMF, DMSO), water is a "super-nucleophile" because it is not solvated by hydrogen bonding, making it far more reactive than in bulk water.
-
Diagnosis: If your alkyl halide contains trace HX (acid), it catalyzes its own hydrolysis.
-
Solution: Purify the reagent immediately before use.
Protocol: Rapid Purification of Alkyl Iodides
If your reagent is brown (iodine) or acidic, perform this wash sequence:
-
Dissolve: Dilute the alkyl halide in
or Pentane (1:3 ratio). -
Scavenge Iodine: Wash with 10% Sodium Thiosulfate (
) .-
Observation: The brown organic layer will turn clear/colorless instantly.
-
Reaction:
.
-
-
Neutralize Acid: Wash with Saturated Sodium Bicarbonate (
). -
Dry: Dry over Magnesium Sulfate (
), filter, and concentrate via rotary evaporation (cold bath, no vacuum for volatile halides like MeI). -
Distill: For highest purity, distill over Copper turnings.
Figure 2: Workflow for the restoration of degraded alkyl iodides prior to sensitive synthesis.
FAQ: Rapid Fire Support
Q: Can I store alkyl halides in plastic bottles? A: Generally, No . Small alkyl halides (MeI, EtBr) can permeate polyethylene (PE) and polypropylene (PP) over time. They also act as plasticizers, leaching monomers into your reagent. Always use Glass (Borosilicate) with Teflon-lined caps.
Q: I dropped a bottle of Benzyl Bromide. It shattered. What now? A: Evacuate immediately. Do not attempt to clean it up with paper towels (this increases surface area and evaporation).
-
Don full PPE (Respirator with Organic Vapor cartridges, Goggles, Silver Shield gloves).
-
Cover the spill with Vermiculite or Spill-X-S .
-
Pour a solution of Ethanolic KOH or Ammonium Hydroxide over the absorbent to quench the lachrymator in situ.
-
Scoop into a double-sealed hazardous waste bag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guideline for Methyl Iodide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. US6303554B1 - Plastic surface cleaning using a KOH/alcohol solution - Google Patents [patents.google.com]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. coloradobeer.org [coloradobeer.org]
Technical Support Center: Enhancing Surface Grafting Efficiency with 1-Bromo-11-fluoroundecane
This technical support guide is designed for researchers, scientists, and drug development professionals who are leveraging 1-Bromo-11-fluoroundecane for surface modification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the intricacies of forming high-quality, functionalized surfaces. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction to Surface Grafting with this compound
This compound is a bifunctional molecule of significant interest for creating versatile surfaces. Its design allows for the formation of a self-assembled monolayer (SAM) on various substrates, presenting a surface with unique properties conferred by the terminal fluorine atoms, such as low surface energy and hydrophobicity.[1] The terminal bromine atom provides a reactive site for subsequent covalent attachment of a wide array of molecules, including biomolecules, polymers, and small organic compounds, via nucleophilic substitution reactions.[2]
The efficiency and success of surface grafting with this molecule hinge on meticulous control over experimental conditions, from substrate preparation to post-grafting modifications. This guide will address common challenges and provide practical solutions to ensure the formation of well-ordered, functional monolayers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when forming a self-assembled monolayer with a bifunctional molecule like this compound?
A1: The primary challenge lies in achieving a well-ordered monolayer that presents both terminal functionalities in the desired orientation without significant defects.[3][4] With this compound, the goal is to have the anchoring group (e.g., a silane for silicon substrates, or a thiol for gold) bind to the surface, leaving the alkyl chain oriented away from the surface, thus exposing the bromo and fluoro terminals. Competition between the two ends for surface interaction, though less likely with a long alkyl chain, and steric hindrance can lead to a disordered monolayer.
Q2: How does the terminal fluorine atom influence the self-assembly process?
A2: The terminal fluorine atom significantly lowers the surface energy of the resulting monolayer.[1][5] This is due to the low polarizability of fluorine, which leads to weak van der Waals interactions.[6] This property can be advantageous for creating non-fouling or low-adhesion surfaces.[5] However, the larger van der Waals radius of fluorine compared to hydrogen can also influence the packing density of the monolayer.[6]
Q3: My subsequent reaction on the terminal bromine has a low yield. What are the likely causes?
A3: Low reaction yield on the terminal bromine can stem from several factors:
-
Incomplete or disordered monolayer formation: If the bromine groups are not well-exposed at the surface, their accessibility to reactants in the solution is limited.
-
Steric hindrance: The dense packing of the monolayer can physically block the approach of bulky nucleophiles to the bromine atom.
-
Inappropriate reaction conditions: The solvent, temperature, and reaction time may not be optimal for a surface-bound reaction, which can be slower than its solution-phase counterpart.
-
Deactivation of the bromine: The terminal bromine may be susceptible to degradation or side reactions depending on the cleaning and grafting conditions.
Q4: What are the most critical factors for achieving a high-quality monolayer?
A4: The three most critical factors are:
-
Substrate Purity: The substrate must be scrupulously clean and free of organic and particulate contamination to ensure uniform monolayer formation.
-
Reagent Purity: The this compound and any solvents used must be of high purity and anhydrous, as impurities can compete for surface sites and introduce defects.
-
Controlled Environment: The grafting process should be carried out in a controlled environment with minimal exposure to moisture and contaminants.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the surface grafting process.
Problem 1: Inconsistent or Poor Surface Coverage
| Symptom | Potential Cause | Recommended Solution |
| Patchy or non-uniform coating | Inadequate substrate cleaning | Implement a rigorous cleaning protocol appropriate for your substrate (e.g., Piranha solution for silicon/glass, UV/Ozone treatment). |
| Contaminated this compound or solvent | Use high-purity reagents and anhydrous solvents. Consider purifying the grafting molecule if necessary. | |
| Suboptimal concentration of grafting solution | Optimize the concentration of this compound in the deposition solution. Typically, concentrations in the millimolar range are effective. | |
| Low surface density of grafted molecules | Insufficient reaction time or temperature | Increase the incubation time and/or temperature. Monitor the monolayer formation over time using techniques like ellipsometry to determine the optimal duration. |
| Presence of water in the reaction environment | For moisture-sensitive substrates like silicon, perform the grafting in a glovebox or under an inert atmosphere. |
Problem 2: Poor Subsequent Functionalization of the Terminal Bromine
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the nucleophilic substitution reaction | Steric hindrance within the monolayer | Consider using a smaller nucleophile or introducing a spacer molecule. Optimizing the reaction temperature may also help overcome steric barriers. |
| Incomplete conversion of the bromine group | Verify the presence and accessibility of the bromine using surface-sensitive techniques like XPS. Increase the concentration of the nucleophile and the reaction time. | |
| Side reactions or degradation of the bromine | Ensure the reaction conditions are compatible with the alkyl bromide. Avoid harsh reagents or conditions that could lead to elimination or other side reactions. | |
| Inconsistent functionalization across the surface | Non-uniform monolayer | Revisit the grafting protocol to ensure a uniform and well-ordered initial monolayer. |
Experimental Protocols
Protocol 1: Surface Grafting of this compound onto a Silicon Substrate
This protocol assumes the use of a silanized version of this compound (e.g., 1-Bromo-11-fluoro-undecyltrichlorosilane).
Materials:
-
Silicon wafers
-
1-Bromo-11-fluoro-undecyltrichlorosilane
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION )
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: a. Cut silicon wafers to the desired size. b. Sonicate the wafers in acetone for 5 minutes to remove organic residues.[7] c. Rinse thoroughly with DI water. d. Immerse the wafers in freshly prepared Piranha solution for 15 minutes to create a hydrophilic oxide layer. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). e. Rinse the wafers extensively with DI water and dry under a stream of nitrogen.
-
Grafting Solution Preparation: a. In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 1-Bromo-11-fluoro-undecyltrichlorosilane in anhydrous toluene.
-
Self-Assembled Monolayer Formation: a. Immediately immerse the cleaned and dried silicon wafers into the grafting solution. b. Allow the reaction to proceed for 2-4 hours at room temperature. c. Remove the wafers from the solution and rinse with fresh anhydrous toluene to remove any physisorbed molecules. d. Sonicate briefly (1-2 minutes) in toluene to remove any aggregates. e. Dry the wafers under a stream of nitrogen.
Protocol 2: Characterization of the Grafted Monolayer
1. Contact Angle Goniometry: a. Measure the static water contact angle on the modified surface. A significant increase in hydrophobicity compared to the cleaned silicon wafer indicates successful grafting. b. Typical contact angles for fluorinated SAMs are in the range of 100-120 degrees.[1][8]
2. Ellipsometry: a. Measure the thickness of the grafted monolayer. For an undecane-based monolayer, the expected thickness is in the range of 1.5-2.0 nm.[9] b. It is crucial to measure the native oxide thickness of the silicon wafer before grafting for accurate modeling.[10][11]
3. X-ray Photoelectron Spectroscopy (XPS): a. Acquire high-resolution spectra of the C 1s, Si 2p, O 1s, Br 3d, and F 1s regions. b. The presence of Br 3d and F 1s peaks confirms the successful grafting of the molecule. c. The C 1s spectrum can be deconvoluted to identify the different carbon environments (C-C, C-Br, C-F).
4. Fourier-Transform Infrared Spectroscopy (FTIR): a. Use Attenuated Total Reflectance (ATR)-FTIR to characterize the vibrational modes of the grafted monolayer. b. Look for characteristic C-H stretching peaks around 2850-2920 cm⁻¹ and C-F stretching peaks.
Visualization of Workflows
Surface Grafting Workflow
Caption: Workflow for surface grafting of this compound.
Post-Grafting Functionalization Workflow
Caption: Workflow for subsequent functionalization of the bromo-terminated surface.
Quantitative Data Summary
The following table provides expected values for the characterization of a well-formed this compound monolayer on a silicon substrate. These values are based on data for similar long-chain alkylsilane and fluorinated monolayers.
| Parameter | Expected Value | Technique | Significance |
| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry | Confirms monolayer formation and provides information on molecular orientation.[9] |
| Water Contact Angle | 100° - 120° | Contact Angle Goniometry | Indicates a hydrophobic surface, characteristic of a well-ordered, fluorinated monolayer.[1][8] |
| Atomic Concentration (XPS) | |||
| Bromine (Br 3d) | Detectable | XPS | Confirms the presence of the terminal bromine available for further reaction. |
| Fluorine (F 1s) | Detectable | XPS | Confirms the presence of the terminal fluorine. |
Conclusion
Achieving high efficiency in surface grafting with this compound is a multi-step process that demands attention to detail at every stage. By understanding the fundamental principles of self-assembly and the potential pitfalls, researchers can systematically troubleshoot and optimize their protocols. This guide provides a framework for addressing common challenges and a set of robust protocols to serve as a starting point for your experiments. Remember that meticulous substrate preparation and a clean experimental environment are the cornerstones of successful surface modification.
References
- Ruckenstein, E., & Li, Z. F. (2005). Surface modification and functionalization through the self-assembled monolayer and graft polymerization. Advances in Colloid and Interface Science, 113(1), 43-63.
- Grafting of alkylchlorosilanes onto silica from solution for adhesion enhancement. (n.d.).
- Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. (n.d.). PubMed Central. Retrieved February 9, 2026.
- Ellipsometric thickness measurements of various SAMs as a function of time recorded during a stability experiment where the SAMs were exposed to (a) oxygen and (b) argon, both under soft white light. (n.d.).
- Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials. (n.d.). MDPI. Retrieved February 9, 2026.
- Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. (n.d.). Langmuir. Retrieved February 9, 2026.
- Schematic representation of nucleophilic substitution reactions on bromine terminated monolayers on glass substrates and Si ATR crystals. (n.d.).
- Self-Assembled Monolayers. (2019). Qd-uki.co.uk.
- Structural characterization of aldehyde-terminated self-assembled monolayers. (2007). PubMed.
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (n.d.). ScienceDirect. Retrieved February 9, 2026.
- Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (n.d.).
- Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. (n.d.). Dr. Lee Group - University of Houston. Retrieved February 9, 2026.
- Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold. (2013). Semantic Scholar.
- Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. (2021). Refubium - Freie Universität Berlin.
- Detection of self-assembled monolayers (SAMs) using contact angle measurements. (n.d.). DataPhysics Instruments. Retrieved February 9, 2026.
- Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges. (2024). PubMed.
- Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers. (2016). PubMed Central.
- Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. (2021). Refubium - Freie Universität Berlin.
- Surface-grafting polymers: from chemistry to organic electronics. (n.d.). RSC Publishing. Retrieved February 9, 2026.
- Surface modification and functionalization through the self-assembled monolayer and graft polymeriz
- This compound. (n.d.). Chemsrc. Retrieved February 9, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qd-uki.co.uk [qd-uki.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-Bromo-11-fluoroundecane Stability & Handling Guide
Case ID: #BFU-11-STAB Status: Open Priority: High (Reagent Integrity Critical) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary: The Molecule at a Glance
1-Bromo-11-fluoroundecane (
Its utility relies on the differential reactivity of its two termini:
-
The "Handle" (C-Br): A reactive primary alkyl bromide intended for nucleophilic substitution (
) or metallation (Grignard/Lithiation).[1] This is the unstable end. -
The "Payload" (C-F): A chemically robust fluorinated tail that generally survives standard reaction conditions.[1]
Crucial Warning: The primary failure mode for this reagent is not the degradation of the fluorinated end, but the premature loss of the bromine "handle" via photolytic cleavage or elimination (
Module 1: The Stability Profile (The "Why")
To prevent degradation, you must understand the mechanisms driving it. The C-Br bond energy (
Degradation Pathways Map
The following diagram illustrates the three primary fates of your reagent. Your goal is to force the Green Path (
Figure 1: Mechanistic pathways for this compound.[1] Red paths indicate irreversible degradation.[1]
Module 2: Storage & Handling Protocol
Issue: Users often report the clear liquid turning yellow or brown upon storage.
Cause: Photochemical generation of bromine radicals (
The "Amber & Argon" Standard
Follow this strict protocol to maintain >98% purity.
| Parameter | Specification | Scientific Rationale |
| Container | Amber Glass or Aluminum Foil wrap | Blocks UV radiation (200-400 nm) that excites the |
| Atmosphere | Argon or Nitrogen (Backfilled) | Displaces oxygen.[1] Alkyl radicals ( |
| Temperature | 2°C to 8°C (Refrigerated) | Slows thermal elimination kinetics.[1] Avoid freezing if possible to prevent water condensation cycles upon thawing.[1] |
| Stabilizers | Copper Wire (Optional) | Copper acts as a radical scavenger.[1] Add a small strand of clean Cu wire if storing for >6 months.[1] |
Module 3: Troubleshooting Active Reactions
Scenario A: "I'm seeing an alkene peak in my NMR."
Diagnosis: You are triggering E2 Elimination .[1]
Mechanism: The base is deprotonating the
Corrective Actions:
-
Lower the Temperature: Elimination is entropically favored (creates 2 molecules from 1).[1] Substitution is enthalpically driven.[1] Reducing temperature from reflux to
(or room temp) often shifts the ratio toward substitution ( ).[1] -
Change the Base:
-
Solvent Switch: If using ethanol/methanol, switch to Acetonitrile , DMF , or DMSO .[1] Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and more reactive for
, allowing you to run the reaction at lower temperatures.
Scenario B: "My Grignard formation failed or formed a sludge."
Diagnosis: Wurtz Coupling (Dimerization).[1]
Mechanism: The formed Grignard reagent (
Corrective Actions:
-
Dilution is Key: Do not mix all reagents at once. Add the this compound dropwise to the magnesium turnings in THF. This keeps the concentration of
low relative to , statistically favoring reaction with over reaction with . -
Magnesium Activation: The long alkyl chain can passivate the Mg surface.
-
Protocol: Dry stir Mg turnings under Argon for 20 mins. Add a crystal of Iodine (
) and heat until purple vapor disappears before adding the bromide.
-
-
Temperature Control: Initiate the Grignard at room temperature or slight reflux, then cool down to
for the remainder of the addition. Wurtz coupling has a higher activation energy than Grignard formation.[1]
Decision Tree: Optimizing Reaction Conditions
Figure 2: Decision logic for minimizing side reactions.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I distill this compound to purify it?
A: Yes, but with extreme caution. The high boiling point (
-
Recommendation: Use High Vacuum (<1 mmHg) to keep the bath temperature below
. If the liquid turns brown during distillation, stop immediately; is being liberated and catalyzing further decomposition.
Q: Is the fluorine atom stable to Lewis Acids?
A: Generally, yes. However, strong Lewis acids like
Q: Why is my yield lower than with 1-Bromobutane? A: The "Long Chain Effect." Long alkyl chains (C11) have significant hydrophobic character.[1] In polar solvents (like DMSO/Water mixtures), the molecule may form micelle-like aggregates, shielding the C-Br bond from the nucleophile.
-
Fix: Ensure homogeneity. Use co-solvent systems (e.g., THF/DMF) to fully dissolve the alkyl chain and break up aggregates.
References
-
PubChem. (2025).[1] 1-Bromoundecane Compound Summary. National Center for Biotechnology Information.[1] Link (Proxy for C11-halide properties).[1]
-
Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat.[1][2] Link
-
BenchChem. (2025).[1][3][4] Application Notes for Grignard Reagent Formation from Long-Chain Halides. Link[1]
-
Chemistry LibreTexts. (2023). Nucleophilic Substitution vs. Elimination. Link
-
Sigma-Aldrich. (2025).[1] 11-Bromo-1-undecene Safety Data Sheet. Link (Reference for handling long-chain bromo-alkenes).[1]
Sources
Validation & Comparative
A Tale of Two Halogens: A Comparative Guide to the Reactivity of C-Br vs. C-F Bonds in 1-Bromo-11-fluoroundecane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the selective functionalization of molecules is paramount. Bifunctional compounds, such as 1-bromo-11-fluoroundecane, offer a unique opportunity to explore differential reactivity, enabling the stepwise introduction of various moieties. This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds within this long-chain haloalkane, supported by fundamental principles and experimental data. Our aim is to equip researchers with the knowledge to strategically manipulate these bonds for the synthesis of complex molecular architectures.
The Dichotomy of Halogen Reactivity: A Fundamental Overview
The chemical behavior of the C-Br and C-F bonds is governed by a combination of factors, primarily bond strength, bond polarity, and the leaving group ability of the halide anion. While both are halogens, their distinct properties lead to a significant disparity in their reactivity profiles.
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[1] In contrast, the C-Br bond is considerably weaker, with a BDE of approximately 70 kcal/mol for a primary alkyl bromide. This substantial difference in bond strength is a primary determinant of their reactivity, with the weaker C-Br bond being more susceptible to cleavage.
Furthermore, the high electronegativity of fluorine (4.0) compared to bromine (2.96) results in a more polar C-F bond. This creates a more electrophilic carbon center in the C-F bond compared to the C-Br bond. However, this increased polarity does not translate to higher reactivity in many common reactions. The overwhelming strength of the C-F bond and the poor leaving group ability of the fluoride ion (F-) render it significantly less reactive than the C-Br bond in nucleophilic substitution and organometallic reactions.[2][3][4] Bromide (Br-), being a larger and more polarizable ion, is a much better leaving group.[2]
This interplay of bond strength and leaving group ability dictates that the C-Br bond in this compound will be the primary site of reaction under most standard conditions, allowing for the selective functionalization of the bromine-bearing carbon.
Quantitative Comparison of C-Br and C-F Bond Properties
For a clearer understanding, the following table summarizes the key physicochemical properties of the C-Br and C-F bonds:
| Property | C-Br Bond | C-F Bond | Rationale for Reactivity Difference |
| Average Bond Dissociation Energy (BDE) | ~290 kJ/mol (~70 kcal/mol)[3] | ~485 kJ/mol (~116 kcal/mol)[1][5] | The significantly lower BDE of the C-Br bond makes it more susceptible to cleavage. |
| Bond Length | ~1.94 Å | ~1.35 Å[5] | The shorter C-F bond is indicative of a stronger bond. |
| Electronegativity of Halogen | 2.96 | 4.0[1] | The higher electronegativity of fluorine leads to a more polar bond. |
| Leaving Group Ability | Good (pKa of HBr ≈ -9) | Poor (pKa of HF ≈ 3.2) | The conjugate acid of a good leaving group is a strong acid. HBr is a much stronger acid than HF, making Br- a better leaving group. |
Experimental Evidence: Selective Functionalization of this compound
The differential reactivity of the C-Br and C-F bonds can be effectively demonstrated through two common classes of organic reactions: nucleophilic substitution and Grignard reagent formation.
Nucleophilic Substitution: The Preferential Displacement of Bromide
Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. In the case of this compound, a nucleophile will selectively attack the carbon attached to the bromine.
Reaction Scheme:
Caption: SN2 reaction on this compound.
Experimental Protocol: Synthesis of 11-Fluoroundecyl Azide
This protocol details the selective substitution of the bromide with an azide nucleophile, a versatile functional group for further transformations via click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 11-fluoroundecyl azide.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome:
The reaction will yield 11-fluoroundecyl azide, with the C-F bond remaining intact. This selectivity is a direct consequence of the superior leaving group ability of bromide compared to fluoride.
Grignard Reagent Formation: The Unreactive C-F Bond
The formation of Grignard reagents is a powerful tool for carbon-carbon bond formation. This reaction involves the insertion of magnesium metal into a carbon-halogen bond. The vast difference in the strength of the C-Br and C-F bonds makes the selective formation of the Grignard reagent at the C-Br terminus highly efficient. The C-F bond is notoriously unreactive towards magnesium under standard conditions due to its high bond dissociation energy.[6]
Reaction Workflow:
Caption: Selective Grignard reagent formation and reaction.
Experimental Protocol: Synthesis of 12-Fluorododecanoic Acid
This protocol illustrates the selective formation of a Grignard reagent from this compound and its subsequent reaction with carbon dioxide to form a carboxylic acid.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.
-
Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.
-
Allow the flask to cool and add a small amount of anhydrous diethyl ether or THF.
-
Dissolve this compound (1.0 eq) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the haloalkane solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Cautiously add crushed dry ice to the Grignard reagent solution.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude 12-fluorododecanoic acid.
-
Recrystallize or purify by column chromatography as needed.
Expected Outcome:
The Grignard reagent will form exclusively at the C-Br bond, and subsequent carboxylation will yield 12-fluorododecanoic acid. The C-F bond will remain unreacted, showcasing its inertness under these conditions.
Conclusion: Harnessing Differential Reactivity for Synthetic Advantage
The significant disparity in the reactivity of the C-Br and C-F bonds in this compound provides a powerful synthetic handle for researchers. The C-Br bond's lower bond dissociation energy and the excellent leaving group ability of bromide make it the prime target for nucleophilic substitution and organometallic reactions. In contrast, the robust nature of the C-F bond ensures its stability under a wide range of reaction conditions. This predictable and selective reactivity allows for the precise and controlled elaboration of the undecane chain, making this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Filo. (2025, June 11). What is the correct order of reactivity for reactions involving..
- Alfa Chemistry. Carbon-Fluorine Bond.
- Pearson. (n.d.). The dissociation energy of a carbon-bromine bond is typically.
- Innovation.world. The Carbon-Fluorine Bond: The Source Of PFAS Stability.
- Wikipedia. Carbon–fluorine bond.
- Chemistry LibreTexts. (2025, April 3). Bond Energies.
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
- Chemistry LibreTexts. (2023, January 22).
- Chemguide.
- Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents.
- University of Wisconsin-Madison, Department of Chemistry.
Sources
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. Question What is the correct order of reactivity for reactions involving.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. innovation.world [innovation.world]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Guide: 1-Bromo-11-fluoroundecane vs. 1,11-Dibromoundecane in Surface Chemistry
Executive Summary
In the precise engineering of Self-Assembled Monolayers (SAMs), the choice between 1-Bromo-11-fluoroundecane and 1,11-Dibromoundecane represents a fundamental decision between surface termination and surface reactivity .
-
1,11-Dibromoundecane is the "Scaffold." It is a bifunctional linker used to generate reactive surfaces (typically bromine-terminated) that serve as intermediate anchors for post-functionalization via nucleophilic substitution or "Click" chemistry.
-
This compound is the "Probe." It is a monofunctional precursor used to generate surfaces with specific physicochemical properties—namely, a terminal monofluorine moiety (
). Unlike perfluorinated chains ( ), this specific termination creates a strong, oriented surface dipole used to study wetting phenomena, work function modulation, and electrostatic surface interactions.
Molecular Architecture & Physicochemical Basis
The functional utility of these molecules is dictated by their symmetry and terminal electronegativity.
| Feature | This compound | 1,11-Dibromoundecane |
| Structure | ||
| Symmetry | Asymmetric (Head-to-Tail distinct) | Symmetric (Bifunctional) |
| Terminal Dipole | Strong | Moderate |
| Bond Length | ||
| Primary Role | Terminal Capping: Creates a defined physical interface.[1][2] | Linker/Anchor: Creates a reactive chemical interface. |
The Dipole Factor
-
The Fluorine "Anomaly": A common misconception is that all fluorine-containing surfaces are superhydrophobic. While perfluorinated chains (
) are, a monofluorinated terminus ( ) presents a dense array of aligned dipoles at the surface. This can actually increase wettability toward polar liquids compared to methyl-terminated surfaces due to dipole-dipole interactions with the solvent. -
The Bromine "Target": The
bond is highly polarizable and weak ( kJ/mol vs kJ/mol for ). This makes the bromine-terminated surface a "loaded spring," ready to eject the bromide ion upon attack by a nucleophile (e.g., azide, amine, or thiol).
Experimental Workflow: From Precursor to Surface
Both molecules are alkyl halides, not thiols or silanes. To be used on Gold (Au) or Silicon (Si) surfaces, they typically undergo chemical conversion.
Workflow Diagram: Surface Activation & Assembly
Caption: Workflow converting alkyl halide precursors into active surface architectures. Note the divergence: the Fluorinated path ends at the SAM, while the Brominated path is an intermediate step.
Protocol: Synthesis of Thiol Precursors
Direct adsorption of alkyl bromides on gold is slow and unstable. Conversion to thiol is the standard protocol.
-
Reagent: 1 eq. Alkyl Bromide (F- or Br- terminated).
-
Nucleophile: 1.1 eq. Thiourea (in Ethanol).
-
Reflux: 12–24 hours (Forms the isothiouronium salt).
-
Hydrolysis: Add aqueous NaOH (reflux 2 hours).
-
Extraction: Acidify with HCl, extract with hexanes.
-
Critical Note for 1,11-Dibromoundecane: To obtain the mono-thiol (11-bromo-1-undecanethiol), you must use a large excess of the dibromide (3-5 eq.) relative to thiourea to prevent the formation of the dithiol.
-
Surface Properties & Performance Data
Once assembled on a surface (typically Gold via thiol linkage), the two molecules exhibit drastically different behaviors.
Wetting & Contact Angle Comparison
The contact angle (
| Surface Type | Terminal Group | Surface Character | |
| Methyl Control | Hydrophobic, Non-polar. | ||
| Perfluoro Control | Superhydrophobic, Lipophobic. | ||
| 1-Bromo-11-fluoro... | Dipolar Hydrophobic. | ||
| 1,11-Dibromo... | Reactive / Polarizable. |
*Note: The
Reactivity Profile (Nucleophilic Substitution)
This is the decisive factor for drug development applications involving surface conjugation.
-
Surface (Inert): The
bond is chemically robust. It resists nucleophilic attack under standard biological conditions ( , ). It is used when a passivating layer is required that still possesses a unique electrostatic signature. -
Surface (Active): The
bond is a "good leaving group."-
Experiment: Immersion of
SAM in (Sodium Azide) in DMF for 24 hours. -
Result: Quantitative conversion to
(Azide surface). -
Application: The resulting azide surface is "Click-ready" for attaching alkyne-modified drugs or proteins via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Advanced Characterization: How to Validate
When publishing, you must prove which molecule is on your surface.
X-Ray Photoelectron Spectroscopy (XPS)
XPS provides the definitive "fingerprint" for these surfaces.
-
This compound SAM:
-
F 1s Peak: Distinct emission at ~689 eV .
-
Br 3d Peak: Absent (assuming the Br anchor is bound to Au as a thiolate, the C-Br bond is cleaved during synthesis). If direct alkylation was used, Br signal would be at the interface, attenuated by the carbon chain.
-
-
1,11-Dibromoundecane SAM (Bromine Terminated):
-
Br 3d Peak: Distinct doublet at ~70.5 eV (terminal bromine).
-
F 1s Peak: Absent.
-
Validation: Upon reaction with azide, the Br 3d peak disappears, and an N 1s peak appears at ~400 eV.
-
References
-
Preparation of Fluorinated SAMs
- Graupe, M., et al. "Terminally perfluorinated self-assembled monolayers derived from alkanethiols on gold." Journal of Fluorine Chemistry, 1993.
-
(General Reference for F-SAM synthesis).
-
Reactivity of Bromine-Terminated SAMs
- Fryxell, G. E., et al. "Nucleophilic Displacements in Mixed Self-Assembled Monolayers." Langmuir, 1996.
-
Dipole Effects in Monofluorinated Surfaces
- Colorado, R., & Lee, T. R.
-
Synthesis of Omega-Bromoalkanethiols
- Troughton, E. B., et al. "Monolayer films prepared by the spontaneous self-assembly of symmetrical and unsymmetrical dialkyl sulfides." Langmuir, 1988.
-
General Surface Properties (Data Reference)
- Laibinis, P. E., et al. "Comparison of the structures and wetting properties of self-assembled monolayers of n-alkanethiols on the coinage metal surfaces, copper, silver, and gold." Journal of the American Chemical Society, 1991.
Sources
Technical Guide: Asymmetrically vs. Symmetrically Functionalized Alkanes in Molecular Design
Executive Summary
In high-precision molecular engineering—specifically within Targeted Protein Degradation (TPD) and Surface Chemistry —the choice between symmetrically functionalized alkanes (
While symmetric alkanes (e.g., 1,6-hexanediol, 1,8-octanedithiol) offer synthetic accessibility and low cost, they suffer from stochastic reactivity when linking distinct molecular entities.[1] Asymmetrically functionalized alkanes (e.g., 6-bromohexan-1-ol, NHS-PEG-Maleimide), despite higher upfront synthesis costs, provide chemoselective orthogonality .[1] This guide analyzes the mechanistic advantages of asymmetric scaffolds, supported by experimental protocols and comparative data.
The Orthogonality Advantage: Mechanistic Comparison
The core advantage of asymmetric alkanes is sequential chemoselectivity . When connecting Molecule A to Molecule B, a symmetric linker (
Logical Flow: Homobifunctional vs. Heterobifunctional[1][2][3][4]
The following diagram illustrates the "Mixture Problem" inherent in symmetric linkers versus the "Stepwise Precision" of asymmetric ones.
Figure 1: Comparative reaction logic. Symmetric linkers yield statistical mixtures requiring difficult purification.[1] Asymmetric linkers enable sequential, high-yield assembly.[1]
Application Deep Dive: PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ligase to a Protein of Interest (POI).[1][2][3] The linker is not merely a bridge; its length and composition dictate the ternary complex stability .[4]
Why Asymmetric Alkanes are Mandatory
Using a symmetric alkyl linker to join a Cereblon ligand (e.g., Thalidomide) and a Kinase inhibitor would require identical functional handles on both ligands, which is chemically rare. Asymmetric alkanes allow the medicinal chemist to install a "Click" handle (alkyne) on one end and an amide coupling handle (NHS ester) on the other.
Key Performance Metrics:
-
Permeability: Asymmetric alkyl chains allow the introduction of rigid motifs (e.g., piperazines) at specific positions to break planarity and improve cell permeability [1].
-
Cooperativity: The orientation of the POI relative to the E3 ligase is fixed by the linker. Asymmetric functionalization allows for "tuning" the exit vector from the ligand, maximizing positive cooperativity [2].
Application Deep Dive: Self-Assembled Monolayers (SAMs)
In surface science, alkanethiols adsorb onto gold surfaces.[5]
-
Symmetric (
): Often leads to "looping" where both thiols bind to the surface, or multilayer formation via disulfide bridging.[1] -
Asymmetric (
or ): The thiol binds the substrate, while the tail group projects outward.[1] This allows for precise control of surface wettability (hydrophobic vs. hydrophilic) and dipole moments [3].[1]
Comparative Performance Data
The following table summarizes the experimental outcomes of using asymmetric vs. symmetric linkers in a standard bioconjugation workflow (e.g., synthesizing a drug-linker conjugate).
| Feature | Symmetric Alkanes ( | Asymmetric Alkanes ( | Impact on Workflow |
| Reaction Kinetics | Simultaneous (Competing) | Sequential (Orthogonal) | Asymmetric allows isolation of intermediates.[1] |
| Theoretical Yield | Max 50% (for Heterodimers) | >90% (Stepwise) | Asymmetric reduces waste of precious ligands.[1] |
| Purification | Difficult (Separating A-A, B-B, A-B) | Simplified (Filtration/Wash) | Symmetric requires HPLC; Asymmetric often permits precipitation.[1] |
| Polymerization Risk | High (Chain extension) | Negligible (Self-terminating) | Asymmetric prevents uncontrolled oligomerization.[1] |
| Surface Orientation | Random (Loops vs. Tails) | Directed (Head-to-Tail) | Critical for sensor sensitivity in SAMs.[1] |
Experimental Protocol: Sequential Assembly of a PROTAC
Objective: Synthesize a PROTAC using an asymmetric linker (Azide-PEG-Carboxylic Acid) to join a Warhead (Amine-functionalized) and an E3 Ligand (Alkyne-functionalized).[1]
Materials
-
Linker: 1-Azido-11-undecanoic acid (Asymmetric Alkane derivative).[1]
-
Reagents: HATU, DIPEA, CuSO4, Sodium Ascorbate.
-
Solvents: DMF, DCM.
Workflow Diagram
Figure 2: Stepwise synthesis protocol enabled by asymmetric functionalization.
Detailed Methodology
-
Step 1: Amide Coupling (The "COOH" end)
-
Dissolve the Amine-functionalized Warhead (1.0 eq) and 1-Azido-11-undecanoic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at RT for 2 hours.
-
Validation: Monitor by LC-MS.[1] The Azide group (
) remains inert under these conditions (Orthogonality). -
Purification: Extract with EtOAc/Water.[1] The product is the Warhead-Linker-Azide .
-
-
Step 2: Click Chemistry (The "Azide" end)
-
Dissolve the Warhead-Linker-Azide (1.0 eq) and the Alkyne-functionalized E3 Ligand (1.0 eq) in t-BuOH/H2O (1:1).[1]
-
Add CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq). Stir at RT for 4 hours.
-
Mechanism:[6][] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is specific to the azide handle.[1]
-
Result: Formation of the final PROTAC without homodimerization side products.
-
References
-
Pike, A., et al. "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective."[1] Drug Discovery Today, 2020. Link
-
Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design."[1] Nature Chemical Biology, 2019. Link
-
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology."[1] Chemical Reviews, 2005. Link[1]
-
Burke, M. D., et al. "A simple and general method for the synthesis of asymmetric linkers." Journal of the American Chemical Society, 2004. Link[1]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 4. chempep.com [chempep.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
Spectroscopic Validation of 1-Bromo-11-fluoroundecane: A Comparative Technical Guide
Executive Summary: The Asymmetry Advantage
1-Bromo-11-fluoroundecane (CAS: 463-33-2) represents a critical class of heterobifunctional linkers used extensively in the formation of Self-Assembled Monolayers (SAMs) and as a metabolic probe in medicinal chemistry. Its value lies in its structural asymmetry : the bromine terminus (
The Challenge: Synthesizing or sourcing this molecule often leads to contamination with symmetric byproducts (1,11-dibromoundecane) or hydrolysis products (11-fluoroundecanol). Standard HPLC often fails to resolve these due to similar polarity.
The Solution: This guide provides a definitive spectroscopic validation protocol relying on the unique spin-active properties of the fluorine nucleus (
Structural Analysis & Comparative Strategy
To validate this compound, one must prove the simultaneous presence of two distinct termini on the same alkyl chain.
| Feature | Target: this compound | Alternative: 1,11-Dibromoundecane | Alternative: 1-Bromo-11-chloroundecane |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| Leaving Group | Br (Reactive), F (Stable) | Br (Reactive), Br (Reactive) | Br (Reactive), Cl (Poor LG) |
| NMR Diagnostic | No | No | |
| Primary Use | 19F Labeling, Surface Passivation | Crosslinking | Orthogonal Substitution |
Spectroscopic Validation Protocols
A. NMR: The Coupling Constant Signature
Solvent:
The proton spectrum provides the first line of evidence. Unlike the simple triplet seen in bromo-alkanes, the fluorinated terminus exhibits a characteristic "doublet of triplets" due to the large geminal H-F coupling.[1]
-
3.40 ppm (t,
Hz, 2H): Corresponds to . This is a standard triplet caused by the adjacent methylene group. -
4.42 ppm (dt,
Hz, Hz, 2H): Corresponds to .-
Interpretation: The signal is split into a doublet by the fluorine atom (spin 1/2) with a massive coupling constant (~47 Hz). Each leg of the doublet is further split into a triplet by the neighboring
group. -
Validation Check: If this signal appears as a simple triplet at ~4.4 ppm, the fluorine is absent (likely an alcohol or chloride impurity).
-
B. NMR: Heteronuclear Splitting
Solvent:
Carbon-13 NMR confirms the carbon skeleton and the direct attachment of fluorine.
-
~34.1 ppm (s): Carbon attached to Bromine (
). Appears as a singlet. -
~84.2 ppm (d,
Hz): Carbon attached to Fluorine ( ).-
Interpretation: The fluorine nucleus splits the attached carbon signal into a doublet. The coupling constant (
Hz) is diagnostic for a primary alkyl fluoride.
-
-
~30.5 ppm (d,
Hz): The beta-carbon ( ). The coupling transmits through two bonds.
C. NMR: The Purity "Smoking Gun"
Reference:
This is the most critical assay for purity.
-
-218.0 ppm (tt,
Hz, Hz):-
Interpretation: A single, clean multiplet indicates a chemically pure fluorinated environment.
-
Impurity Detection: Any secondary peaks (e.g., at -215 ppm or -220 ppm) indicate branched isomers or elimination products (alkenes) formed during synthesis.
-
Visualization: Validation Logic & Workflow
The following diagrams illustrate the logical flow for validating the compound and differentiating it from common impurities.
Diagram 1: Spectroscopic Decision Tree
Caption: Logical workflow for confirming the identity of this compound using 1H and 19F NMR coupling constants.
Diagram 2: Synthesis & Purification Flow
Caption: Synthesis pathway highlighting the statistical mixture challenge and the necessity of purification monitoring.
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Prevent in-situ hydrolysis or solvent effects masking the F-coupling.
-
Solvent Selection: Use anhydrous
(stored over molecular sieves). Traces of acid in aged chloroform can catalyze the elimination of HF from the alkyl chain. -
Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.
-
Tube Quality: Use high-throughput NMR tubes (5mm). For
quantification, ensure the tube glass is free of boron/fluorine background (quartz tubes are preferred but standard borosilicate is usually acceptable for simple ID).
Protocol B: Purification of this compound
Objective: Separate the target from the symmetric dibromide.
Since the polarity difference between
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: 100% n-Hexane (Isocratic).
-
Procedure:
-
Load crude oil (dissolved in minimum hexane).
-
The elution order is typically: 1,11-Difluoroundecane (Fastest)
This compound (Target) 1,11-Dibromoundecane (Slowest). -
Note: The separation is poor (
differences < 0.05). Collect small fractions.
-
-
Fraction Analysis: Do not rely on TLC (spots overlap). Use GC-MS or
NMR on every 5th fraction. The target fractions will show the specific mass fragments 252 and 254 (molecular ion) and the characteristic 33 ( ) loss.
Comparative Data Summary
The following table serves as a quick reference for identifying the target against its most common analogs.
| Parameter | This compound | 1,11-Dibromoundecane | 11-Fluoroundecanol |
| Molecular Weight | 253.19 g/mol | 314.10 g/mol | 190.29 g/mol |
| 1H NMR (Terminal 1) | 3.40 ppm (t) [Br-CH2] | 3.40 ppm (t) [Br-CH2] | 3.64 ppm (t) [HO-CH2] |
| 1H NMR (Terminal 2) | 4.42 ppm (dt) [F-CH2] | 3.40 ppm (t) [Br-CH2] | 4.42 ppm (dt) [F-CH2] |
| 13C NMR (Terminal 1) | 34.1 ppm (s) | 34.1 ppm (s) | 63.0 ppm (s) |
| 13C NMR (Terminal 2) | 84.2 ppm (d) | 34.1 ppm (s) | 84.2 ppm (d) |
| 19F NMR | -218 ppm (tt) | Silent | -218 ppm (tt) |
| Physical State | Colorless Liquid | Low melting solid/liquid | Viscous Liquid |
References
-
National Institute of Standards and Technology (NIST). 1,11-Dibromoundecane Mass Spectrum and physical properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
PubChem. 1-Bromoundecane Compound Summary (Analogous alkyl bromide data). National Library of Medicine. Available at: [Link]
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Authoritative text on F-H and F-C coupling constants).
-
University of California, Santa Barbara (UCSB). 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility Guidelines. Available at: [Link] (General reference for alkyl fluoride shifts).
-
Beilstein Journal of Organic Chemistry. Synthesis of multi-halogenated alkenes (Demonstrating reactivity of mixed halo-alkanes). Available at: [Link]
Disclaimer: Spectral values provided are based on standard increments for primary alkyl halides and homologous series data. Always verify with an internal standard.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Bromo-11-fluoroundecane
For researchers, scientists, and professionals in drug development, the purity of a synthetic building block is paramount to the success of subsequent applications. This guide provides an in-depth technical comparison of analytical techniques for assessing the purity of synthesized 1-Bromo-11-fluoroundecane, a versatile bifunctional molecule. We will delve into the causality behind experimental choices, ensuring a self-validating system for purity determination.
The Synthetic Landscape: Understanding Potential Impurities
A common and practical synthetic route to this compound involves the nucleophilic substitution of the hydroxyl group in 11-bromo-1-undecanol with a fluoride source. A typical fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST) or a similar reagent.
Given this synthetic pathway, a vigilant analysis for potential impurities is crucial. These may include:
-
Unreacted Starting Material: 11-bromo-1-undecanol.
-
Byproducts of Elimination: 11-bromo-1-undecene, arising from the dehydration of the starting alcohol.[1]
-
Solvent and Reagent Residues: Residual solvents used in the reaction and/or purification (e.g., dichloromethane, diethyl ether) and remnants of the fluorinating agent.
-
Over-bromination products: While less likely if the starting material is pure, di-brominated species could be present.
A thorough purity assessment must be able to detect and quantify these potential contaminants.
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique, or a combination thereof, is critical for a comprehensive purity profile. We will now compare the utility of several key methods for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, a multi-nuclear approach is essential.
The causality behind employing ¹H, ¹³C, and ¹⁹F NMR lies in the unique information each nucleus provides. ¹H NMR gives a detailed map of the proton environments, ¹³C NMR probes the carbon skeleton, and ¹⁹F NMR is exquisitely sensitive to the fluorine environment, offering a clean window for detecting fluorine-containing impurities.
Trustworthiness through a Self-Validating System: The combination of these three NMR experiments provides a cross-validation of the molecule's structure and purity. The integration of signals in ¹H and ¹⁹F NMR can be used for quantitative analysis, while the chemical shifts in all three spectra are highly sensitive to the local electronic environment, making them excellent for identifying impurities.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For quantitative ¹⁹F NMR, a known amount of a fluorine-containing internal standard can be added.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Key parameters: 32 scans, relaxation delay of 5 seconds (for quantitative accuracy), spectral width of -2 to 10 ppm.
-
Expected Signals:
-
A triplet at ~3.40 ppm (2H, -CH₂Br).
-
A triplet of triplets at ~4.45 ppm (2H, -CH₂F), with coupling to both the adjacent protons and the fluorine atom.
-
A multiplet at ~1.85 ppm (2H, -CH₂CH₂Br).
-
A multiplet at ~1.70 ppm (2H, -CH₂CH₂F).
-
A broad multiplet between 1.20-1.45 ppm (14H, the remaining methylene protons).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Key parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 0 to 150 ppm.
-
Expected Signals:
-
A doublet at ~84 ppm (¹JCF ≈ 165 Hz, -CH₂F).
-
A signal at ~34 ppm (-CH₂Br).
-
Signals for the other methylene carbons between 25-33 ppm.
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Key parameters: 128 scans, relaxation delay of 5 seconds, spectral width of -100 to -250 ppm.
-
Expected Signal: A triplet at approximately -218 ppm.
-
Caption: Workflow for NMR-based purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.
The rationale for using GC-MS is its excellent ability to separate the target compound from volatile impurities, such as residual solvents and the elimination byproduct (11-bromo-1-undecene). The mass spectrometer provides definitive identification of these separated components.
Trustworthiness through a Self-Validating System: The retention time in the gas chromatogram provides a reproducible characteristic for the pure compound, while the mass spectrum serves as a molecular fingerprint, confirming the identity and revealing the presence of co-eluting impurities if their mass spectra differ.
-
Sample Preparation: Prepare a dilute solution of the synthesized product (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating long-chain alkyl halides.
-
Injection: 1 µL split injection (split ratio 50:1).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Expected Results: The pure this compound will show a single major peak at a specific retention time. The mass spectrum will exhibit characteristic isotopic patterns for bromine (M and M+2 peaks of nearly equal intensity) and fragmentation patterns corresponding to the loss of Br, F, and alkyl fragments. Impurities will appear as separate peaks with their own characteristic retention times and mass spectra.
Caption: Workflow for GC-MS based purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
While not a primary technique for quantitative purity analysis of this compound, FTIR is an excellent first-pass method to confirm the successful conversion of the hydroxyl group of the starting material into the carbon-fluorine bond of the product. The disappearance of the broad O-H stretch and the appearance of the C-F stretch are key indicators of a successful reaction.
Trustworthiness through a Self-Validating System: The presence of the characteristic C-Br and C-F stretching vibrations, coupled with the absence of the O-H stretch from the starting material, provides a quick and reliable confirmation of the desired functional groups.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
C-H stretching: 2850-2960 cm⁻¹ (strong).
-
C-F stretching: 1050-1150 cm⁻¹ (strong).
-
C-Br stretching: 500-600 cm⁻¹ (medium to strong).
-
Absence of O-H stretching: No broad absorption around 3200-3600 cm⁻¹ should be observed, indicating the absence of the starting alcohol.
-
Comparison of Analytical Techniques
| Technique | Primary Use | Information Provided | Sensitivity | Throughput | Key Advantage | Limitation |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation and quantitative purity assessment | Detailed molecular structure, identification and quantification of impurities. | Moderate | Low | Provides unambiguous structural information. | Less sensitive than GC-MS for trace impurities. |
| GC-MS | Separation and identification of volatile components | Retention time, molecular weight, and fragmentation patterns. | High | High | Excellent for detecting volatile impurities. | Not suitable for non-volatile impurities. |
| FTIR | Functional group analysis | Presence or absence of key functional groups. | Low | Very High | Rapid and non-destructive. | Not quantitative and provides limited structural information. |
Alternative Compounds
For applications such as surface modification and as linkers in drug discovery, several alternatives to this compound exist. The choice of alternative often depends on the desired surface energy, reactivity of the terminal groups, and the specific synthetic strategy.
| Alternative Compound | Key Features | Potential Applications |
| 1,11-Dibromoundecane | Two reactive bromide groups for bifunctional linking. | Cross-linking applications, synthesis of symmetrical molecules. |
| 11-Bromo-1-undecene | A terminal alkene for further functionalization via addition reactions. | Polymer synthesis, click chemistry.[1] |
| 11-Mercapto-1-undecanol | Thiol group for strong interaction with gold surfaces. | Self-assembled monolayers (SAMs) on gold. |
The analytical techniques described in this guide are equally applicable to the purity assessment of these alternative compounds, with appropriate adjustments to the expected spectral data.
Conclusion
A multi-technique approach is the most robust strategy for assessing the purity of synthesized this compound. NMR spectroscopy provides the most comprehensive structural and quantitative information. GC-MS offers high sensitivity for volatile impurities, and FTIR is a rapid method for confirming the presence of the desired functional groups and the absence of the starting material. By understanding the potential impurities from the synthetic route and applying these analytical techniques with a clear rationale, researchers can ensure the quality and reliability of their materials for downstream applications.
References
-
PubChem. (n.d.). 11-Bromo-1-undecene. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-bromo-11-oxoundecane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
Filo. (2025, November 27). spectra of nmr 1 bromo 1 fluoroethane. Retrieved from [Link]
-
NIST. (n.d.). Pentane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSrc. (2025, August 26). This compound. Retrieved from [Link]
Sources
Comparative Guide: Mechanistic Validation of Long-Chain Bifunctional Alkanes in PROTAC Development
Executive Summary: The Entropic Challenge
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a thermodynamic determinant of the ternary complex stability (POI-Linker-E3). Long-chain bifunctional alkanes (
However, these chains introduce significant entropic penalties .[1] The core mechanistic challenge is distinguishing between productive intermolecular conjugation and non-productive intramolecular cyclization/folding .[1] Traditional end-point analysis often fails to detect transient folded intermediates that sequester reactive termini, leading to "silent" yield losses and poor degradation profiles.[1]
This guide compares the industry-standard Static End-Point Characterization against the advanced Real-Time Kinetic Profiling (RTKP) workflow.[1] We validate why RTKP—integrating In-Situ IR and Kinetic Isotope Effects (KIE)—is the superior methodology for validating linker mechanisms.[1]
Comparative Analysis: Static vs. Dynamic Validation
The following table contrasts the traditional "aliquot-and-analyze" approach with the recommended Real-Time Kinetic Profiling (RTKP) system.
| Feature | Method A: Static End-Point Analysis (Alternative) | Method B: Real-Time Kinetic Profiling (Recommended) |
| Primary Technique | HPLC/MS & 1H NMR of quenched aliquots.[1] | In-Situ FTIR (ReactIR) + Deuterium KIE. |
| Temporal Resolution | Low (Minutes/Hours). Snapshots only. | High (Seconds). Continuous video-like data.[1] |
| Intermediate Detection | Missed. Transient folded states or reactive intermediates (e.g., diazo species) often decompose before analysis.[1] | Captured. Detects short-lived intermediates and induction periods caused by linker folding.[1] |
| Mechanistic Insight | Yield-based. Tells you what happened, but not how. | Rate-based.[1] Distinguishes rate-limiting steps (chemical activation vs. conformational diffusion).[1] |
| Data Integrity | Prone to quenching artifacts and air oxidation during sampling.[1] | Non-invasive; data collected under reaction conditions (temp/pressure).[1] |
| Suitability for PROTACs | Low.[1][2] Cannot distinguish between intermolecular oligomers and intramolecular cycles easily without complex purification.[1] | High. Kinetic order analysis confirms mechanism (uni- vs. bimolecular) in real-time.[1] |
Scientific Foundation: The RTKP Workflow
To validate the reaction mechanism of a long-chain bifunctional alkane (e.g., attaching a linker to a warhead), one must prove that the reaction kinetics are driven by chemical activation and not limited by the diffusion of a folded chain.
Pillar 1: In-Situ Kinetic Monitoring (ReactIR)
Causality: Long alkyl chains in solution rapidly sample conformational space.[1] If the chain folds (the "Ruzicka" problem), the reactive end-group becomes sterically shielded, causing a pseudo-induction period. In-situ IR detects this by tracking the specific stretching frequency of the reactive group (e.g., activated ester or alkyl halide) in real-time.
Pillar 2: Kinetic Isotope Effect (KIE)
Causality: By substituting Hydrogen for Deuterium at the
- (No Effect): Suggests the rate-limiting step is physical (diffusion/unfolding of the chain).
- (Primary/Secondary KIE): Confirms the rate-limiting step is the chemical bond breaking/forming event, validating a successful, accessible reaction pathway.
Visualizing the Mechanistic Divergence
The following diagram illustrates the kinetic competition between productive coupling (PROTAC formation) and non-productive pathways (Cyclization/Folding), highlighting where RTKP provides critical data points.
Caption: Kinetic bifurcation in long-chain linker functionalization. Red path indicates entropic trapping; Green path indicates productive conjugation validated by KIE.
Detailed Experimental Protocols
Protocol A: In-Situ Reaction Profiling (ReactIR)
Objective: Monitor the consumption of the linker's leaving group (e.g., Tosylate or NHS-ester) to identify induction periods indicative of folding.
-
Setup: Insert a diamond-composite ATR probe (ReactIR) into a dry 3-neck reaction flask under
. -
Background: Collect air background (256 scans).
-
Solvent Baseline: Add anhydrous solvent (e.g., DMF or DMSO) and collect solvent spectrum.[1]
-
Substrate Addition: Add the long-chain bifunctional linker (
M). -
Reagent Addition: Add the coupling partner (e.g., amine-warhead) and base.[1]
-
Data Acquisition: Set collection interval to 30 seconds.
-
Analysis: Track the disappearance of the specific reactive band (e.g.,
ester stretch at ).[1]
Protocol B: Competitive KIE Experiment
Objective: Distinguish between diffusion control (folding) and chemical control.
-
Synthesis: Synthesize a deuterated analog of the linker (
-linker). -
Competition Reaction: In a single vessel, mix:
-
Reaction: Run to
conversion. -
Quench & Analyze: Quench immediately with cold acidic buffer. Analyze the unreacted starting material ratio via high-res LC-MS.
-
Calculation:
[1]
References
-
Mechanistic Analysis of C-H Activation in Alkanes Simmons, E. M., & Hartwig, J. F. (2012).[1] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes.
-
In-Situ Monitoring of Reaction Kinetics Blackmond, D. G. (2015).[1][3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps.
-
PROTAC Linker Design and Validation Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review.
-
Challenges in Long-Chain Functionalization Atkinson, J. G., et al. (2025).[1] Synthesis of α-, ω-, and α,ω-End-Functionalized Poly(n-butyl acrylate)s.
-
Kinetic Isotope Effects in Drug Design Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms.
Sources
A Comparative Study of Self-Assembled Monolayers: Fluorinated vs. Hydrocarbon Thiols
[1][2][3][4][5]
Executive Summary
Objective: To provide a technical comparison of self-assembled monolayers (SAMs) derived from semi-fluorinated alkanethiols, perfluorinated aromatic thiols, and standard hydrocarbon alkanethiols.
Significance: Fluorinated SAMs are critical for applications requiring low surface energy (omniphobicity), chemical resistance, and specific tribological properties.[1] However, their formation is governed by different steric constraints than standard alkanethiols, necessitating modified protocols for successful deposition.[1] This guide analyzes the trade-offs between packing density, wettability, and stability.[1]
The Chemistry of Fluorination: Sterics & Structure
The fundamental difference between fluorinated and hydrogenated SAMs lies in the C-F vs. C-H bond. The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å).[1]
-
Hydrocarbon Chains (
): Adopt an all-trans planar zig-zag conformation.[1] They pack efficiently on Au(111) in a lattice with a tilt angle of ~30°.[1] -
Fluorocarbon Chains (
): The steric bulk of the 1,3-fluorine atoms forces the carbon backbone to twist out of the planar conformation to relieve strain.[1] This results in a helical conformation (typically a 15/7 helix).[1] -
Consequence: The diameter of a fluorinated helix is ~5.6 Å (vs. ~4.2 Å for hydrocarbons).[1] This prevents them from adopting the dense
packing.[1] Instead, they often form a superlattice or similar less-dense structures, which impacts defect density and barrier properties.[1]
Comparative Candidates
This study evaluates three distinct classes of thiols commonly used in surface engineering:
| Class | Molecule | Abbr. | Structure |
| Semi-Fluorinated Alkyl | 1H,1H,2H,2H-Perfluorodecanethiol | PFDT | |
| Perfluorinated Aromatic | Pentafluorobenzenethiol | PFBT | |
| Hydrocarbon (Control) | 1-Dodecanethiol | DDT |
Note on PFDT: The "1H,1H,2H,2H" spacer is critical. Direct attachment of a perfluorinated chain to sulfur (
) is unstable due to the electron-withdrawing nature of fluorine weakening the S-Au bond.[1] The ethylene spacer insulates the sulfur headgroup.
Performance Metrics
Wettability Profile (Omniphobicity)
The primary advantage of fluorinated SAMs is their ability to repel low-surface-tension liquids (oils), a property known as oleophobicity.[1]
Table 1: Comparative Contact Angles (Static)
| Surface Type | Water Contact Angle ( | Hexadecane Contact Angle ( | Surface Energy Interpretation |
| PFDT (F-Alkyl) | 118° - 122° | 78° - 82° | Omniphobic: Repels both water and oil.[1] Lowest surface energy (~12-15 mN/m).[1] |
| PFBT (F-Aromatic) | 105° - 110° | 65° - 70° | Intermediate: Rigid aromatic ring limits chain flexibility; lower coverage than alkyls.[1] |
| DDT (H-Alkyl) | 110° - 114° | 45° - 50° | Hydrophobic/Oleophilic: Repels water but wetted by oils.[1] |
Data synthesized from standard literature values (e.g., Whitesides, Chidsey groups).[1]
Structural Integrity & Packing
PFDT chains stand more upright (tilt ~12°) compared to DDT (tilt ~30°) to accommodate their larger diameter.[1] However, the packing density of PFDT is lower (
Implication: While PFDT is more hydrophobic, the lower packing density can create "pinhole" defects where small ions or corrosive agents can penetrate to the gold surface. DDT provides a superior barrier against corrosion due to tighter packing.[1]
Experimental Protocols
Solvent Selection Strategy
-
Standard Mistake: Attempting to dissolve PFDT in pure ethanol.[1] It has poor solubility, leading to micelle formation or precipitation, resulting in patchy monolayers.[1]
-
Correct Approach: Use Dichloromethane (DCM) or a mixture of Ethanol/Trifluoroethanol (TFE) .[1]
Deposition Workflow
Figure 1: Optimized workflow for SAM deposition.[1] Note the specific solvent requirements and the optional annealing step recommended for fluorinated thiols to enhance helical ordering.
Step-by-Step Protocol (PFDT Focus)
-
Substrate Prep: Use template-stripped gold or freshly evaporated gold on mica/glass.[1] Clean with UV-Ozone for 10-20 mins.[1] Avoid Piranha if possible to prevent surface roughening, unless gold is heavily contaminated.[1]
-
Solution Prep: Prepare a 1 mM solution of PFDT in anhydrous Dichloromethane (DCM) .
-
Why DCM? It solvates the fluorinated tail better than ethanol, preventing aggregation in solution.
-
-
Incubation: Immerse the gold substrate immediately after cleaning. Incubate for 24 hours in a sealed container (to prevent solvent evaporation).
-
Rinsing (Critical):
-
Post-Treatment (Annealing): For PFDT, placing the sample in an oven at 60-70°C for 1 hour can improve the ordering of the helical chains and reduce contact angle hysteresis.[1]
Mechanism of Packing & Troubleshooting
Understanding the molecular packing is essential for troubleshooting defects.
Figure 2: Mechanistic comparison of chain packing. The helical nature of fluorocarbons dictates the lower packing density.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Water CA (<110°) | Contamination or oxidation of Gold.[1] | Use fresh UV-Ozone cleaning; ensure thiol purity (>95%).[1] |
| High Hysteresis (>15°) | Disordered monolayer / Physisorbed molecules.[1] | Sonicate briefly in DCM; Apply thermal annealing step. |
| Patchy Film (AFM) | Solvent incompatibility (Micelles).[1] | Switch from Ethanol to DCM or Trifluoroethanol.[1] |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.[1]
-
Chidsey, C. E. D., & Loiacono, D. N. (1990).[1] Chemical functionality in self-assembled monolayers: Structural and electrochemical properties.[1] Langmuir, 6(3), 682–691.[1]
-
Colorado, R., & Lee, T. R. (2003).[1] Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols.[1] Langmuir, 19(8), 3288–3296.[1]
-
Fukushima, H., Seki, T., Nishikawa, T., et al. (2000).[1] Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold.[1] The Journal of Physical Chemistry B, 104(31), 7417–7423.[1]
-
Alloway, D. M., et al. (2003).[1] Tunable Wetting of Fluorinated SAMs. The Journal of Physical Chemistry B, 107(42), 11690–11696.[1]
Safety Operating Guide
Operational Guide: Proper Disposal of 1-Bromo-11-fluoroundecane
[1][2][3][4][5]
Executive Summary & Chemical Profile
Objective: To establish a self-validating, compliant disposal workflow for 1-Bromo-11-fluoroundecane (CAS 459-66-5), preventing environmental release and ensuring operator safety.
Rationale: As a mixed-halogenated alkane, this compound presents unique disposal challenges.[1] Unlike simple hydrocarbons, the presence of both bromine and fluorine atoms renders it resistant to standard biodegradation and necessitates high-temperature incineration with flue gas scrubbing.[1] Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can lead to regulatory violations (RCRA) and the formation of toxic byproducts.
Chemical Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 459-66-5 | Unique identifier for waste manifesting.[2][1][3] |
| Molecular Formula | C₁₁H₂₂BrF | Contains Halogens (Br, F) – MUST go to Halogenated Waste stream.[2][1][3] |
| Flash Point | >110°C | Not typically classified as D001 (Ignitable), but combustible.[2][1][3] |
| Reactivity | Incompatible with Strong Bases, Oxidizers | Segregation Critical: Risk of elimination reactions producing alkenes/HF/HBr.[2][3] |
| Physical State | Liquid (Colorless to pale yellow) | Requires liquid-tight, chemically resistant secondary containment.[2][1][3] |
Pre-Disposal Protocol: The Self-Validating System
Do not simply "throw away" the chemical.[1][4][5][6] Follow this Self-Validating System to ensure the waste stream is safe before it leaves your bench.
Step 1: Purity & State Verification[2]
-
Validation: Visually inspect the liquid. Is it clear? If cloudy or biphasic, it may be contaminated with water or other solvents.[1]
-
Action: If the chemical is a pure reagent (unused stock), it can be lab-packed directly.[1] If it is a reaction mixture, it must be characterized.[1]
Step 2: Chemical Compatibility Check (The "Kill Step")
-
Risk: Mixing alkyl halides with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) or strong oxidizers can cause exothermic runaway or gas evolution.[1]
-
Protocol:
Step 3: Segregation Logic
Never mix this compound with:
Disposal Workflows
Workflow A: Small-Scale/Benchtop Disposal (Routine)
Use this for reaction byproducts or small aliquots (<500 mL).
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.[1] Avoid metal cans due to potential corrosion from hydrolysis-derived halides.[2][1][3]
-
Labeling: Affix a hazardous waste tag immediately.[1][7]
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".[1]
-
-
Bulking: Pour into the laboratory's designated "Halogenated Organic Waste" carboy.
-
Closure: Cap tightly. Do not leave a funnel in the neck.
Workflow B: Stockpile/Reagent Bottle Disposal
Use this for expiring inventory or decommissioning >1L volumes.
-
Do Not Bulk: Keep the chemical in its original manufacturer bottle if the cap is intact.
-
Lab Packing: Place the bottle into a secondary containment bin.
-
Manifesting: List as a separate line item on your waste pickup request: "this compound, pure liquid, [Volume]".[1]
-
Disposal Path: This will be routed for High-Temperature Incineration (typically >1000°C) to ensure destruction of the C-F bond.[1]
Workflow C: Spill Response (Emergency Disposal)
-
Isolate: Evacuate the immediate area. Ensure ventilation (fume hood on).
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
Absorb:
-
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]
-
Label: "Debris contaminated with this compound."[1]
-
Dispose: Treat as solid hazardous waste (Halogenated).
Visualizations & Logic Flows
Diagram 1: Waste Segregation Decision Tree
This logic gate ensures the chemical ends up in the correct incineration stream, minimizing cost and safety risks.
Caption: Logic flow for determining the correct waste stream. Note that "Pure Reagents" are preferred to be Lab Packed rather than bulked to reduce cross-contamination risks.
Diagram 2: Spill Response Workflow
A step-by-step visual guide for immediate action during a spill.
Caption: Immediate operational response for liquid spills. Speed and containment are prioritized to prevent vapor spread.
Regulatory Compliance (US Focus)
While this compound does not have a specific "P" or "U" RCRA listing, it is regulated based on its characteristics and class.[2][1][3]
-
RCRA Classification:
-
Primary Code: None (unless ignitable D001, which is unlikely given FP >110°C).
-
Operational Code: Most EH&S programs classify this as "Non-Regulated Chemical Waste" federally, but State-Regulated Hazardous Waste in many jurisdictions (e.g., California, Massachusetts).[1][3]
-
Best Practice: Treat as F001/F002 equivalent (Halogenated Solvents) for disposal purposes to ensure incineration.[1]
-
-
EPA Requirement: It must NOT be disposed of via sanitary sewer (Clean Water Act).[1]
-
DOT Shipping (for waste):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21477418, 11-Bromo-1-undecanethiol (Analogous Structure/Properties). Retrieved from [Link][1][3]
-
Note: Used for analogous physical property verification where specific CAS data is sparse.[1]
-
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
Princeton University EHS. Waste Removal and Disposal Guidelines - Halogenated Solvents. Retrieved from [Link][1][3]
- Cited for institutional best practices on halogenated waste segreg
Sources
- 1. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Handling 1-Bromo-11-fluoroundecane: Personal Protective Equipment and Operational Protocols
In the landscape of pharmaceutical research and drug development, the precise and safe handling of chemical reagents is paramount. 1-Bromo-11-fluoroundecane, a bifunctional molecule, serves as a critical building block in complex syntheses. Its dual halogenated nature necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and disposal. Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring the well-being of our researchers and the integrity of our scientific work.
Hazard Analysis: Understanding the Compound
This causality is rooted in the chemical nature of halogenated alkanes. They can be effective solvents, capable of defatting the skin by removing natural oils, leading to dryness, irritation, and increased sensitivity.[4] Inhalation of vapors or mists can irritate the mucous membranes of the respiratory tract, while direct contact with the eyes can cause significant irritation.[1][2][4]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | GHS Hazard Statement | Primary Exposure Routes |
| Skin Irritation | Causes reversible inflammatory effects on the skin at the site of contact.[1][2][4] | H315: Causes skin irritation | Dermal Contact |
| Eye Irritation | Causes reversible irritation and potential damage to the eyes.[1][4] | H319: Causes serious eye irritation | Ocular Contact |
| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation of vapors or mists.[1][3][4] | H335: May cause respiratory irritation | Inhalation |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision grounded in the specific hazards of the chemical. For this compound, the PPE protocol is designed to create a complete barrier against dermal, ocular, and respiratory exposure.
Eye and Face Protection
Direct ocular exposure is a primary risk. Standard safety glasses are insufficient as they do not protect against splashes.
-
Protocol: Always wear chemical splash goggles that conform to European Standard EN 166 or equivalent.[2]
-
Causality: Goggles provide a seal around the eyes, offering robust protection from splashes from any direction. For procedures with a higher risk of splashing, such as transfers of large volumes, a face shield should be worn in conjunction with goggles to protect the entire face.[5]
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are mandatory. The choice of material is critical. Nitrile gloves are generally recommended for incidental contact with halogenated solvents. Always consult the manufacturer's glove compatibility charts for specific breakthrough times.
-
Protocol: Wear nitrile gloves with a minimum thickness of 0.11 mm. Inspect gloves for any signs of degradation or perforation before each use.[2] For prolonged contact or immersion, heavier-duty gloves should be used. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[6]
-
Causality: Halogenated compounds can permeate standard latex gloves. Nitrile provides a more effective chemical barrier. Proper removal technique is crucial to prevent transferring the chemical from the glove surface to your skin.
-
-
Body Protection: A standard cotton lab coat is not a chemical barrier.
-
Protocol: Wear a full-length, long-sleeved laboratory coat.[2][6] For tasks with a significant splash risk, a chemical-resistant apron over the lab coat is required. Ensure that legs and feet are fully covered; long pants and closed-toe shoes are mandatory in the laboratory.[6][7]
-
Causality: This ensures no area of the skin is inadvertently exposed. A chemical-resistant apron provides an additional impermeable layer against splashes.
-
Respiratory Protection
Engineering controls, specifically the use of a chemical fume hood, are the primary method for controlling inhalation exposure.[7][8] Respiratory protection is typically not required for small-scale laboratory use when handled within a properly functioning fume hood.
-
Protocol: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[8][9] If engineering controls are not feasible or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, brown) is recommended.[2][10]
-
Causality: A fume hood captures vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by the researcher.
Table 2: PPE Summary for Handling this compound
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face | Chemical Splash Goggles | Goggles and Full-Face Shield[5] |
| Hand | Nitrile Gloves | Heavier-duty, chemical-specific gloves |
| Body | Long-sleeved Lab Coat, Long Pants, Closed-toe Shoes | Chemical-resistant Apron over Lab Coat |
| Respiratory | Work in a Chemical Fume Hood | NIOSH-approved respirator with OV cartridge |
Operational and Disposal Plans
A self-validating protocol integrates safety measures directly into the workflow. The following step-by-step plans for handling and disposal are designed to minimize exposure and ensure regulatory compliance.
Experimental Workflow: Step-by-Step Handling
-
Preparation: Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered.[9] Verify that an appropriate spill kit and emergency eyewash/shower station are accessible.[11] Don all required PPE as outlined in Table 2.
-
Aliquotting and Transfer: Conduct all transfers of this compound inside the fume hood. Use a spatula or scoopula for solids and appropriate glassware for liquids to minimize the generation of dust or splashes.[6] Keep the primary container sealed when not in use.[8]
-
Reaction Setup: When adding the chemical to a reaction vessel, do so slowly and carefully. If the reaction is exothermic, ensure adequate cooling is in place.
-
Post-Procedure: After handling is complete, decontaminate all surfaces that may have come into contact with the chemical.[12] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][12]
Workflow Visualization
The following diagram illustrates the critical decision points and safety protocols in the handling workflow.
Caption: Logical workflow for handling this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Minor Spill (inside fume hood): Use an appropriate spill kit with absorbent pads to confine and absorb the material.[7] Place the contaminated absorbents in a sealed, labeled hazardous waste container. Decontaminate the area with soap and water.[7]
-
Major Spill (outside fume hood): Evacuate personnel from the immediate area and alert laboratory management and the institutional safety office.[1][10] Do not attempt to clean up a large spill without appropriate training and respiratory protection.
Disposal Plan
As a halogenated organic compound, this compound waste must not be disposed of down the drain.[1][6][7]
-
Waste Segregation: All waste containing this chemical, including contaminated consumables (gloves, paper towels, absorbent pads) and reaction residues, must be collected in a designated, properly labeled hazardous waste container for halogenated solvents.[8]
-
Container Management: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area with secondary containment.[8][9]
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety department. Halogenated waste typically requires specialized treatment, such as chemical incineration, to prevent the release of harmful substances into the environment.[13][14]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromoperfluorohexane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-Bromo-2-fluoroethane - Hazardous Agents. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 11-Bromo-1-undecene. Retrieved from [Link]
-
Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2022). SOP: Irritants. Retrieved from [Link]
-
Reddit. (2018). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cdc.gov [cdc.gov]
- 7. umdearborn.edu [umdearborn.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
